Cyclohexenediol
Description
Structure
3D Structure
Properties
CAS No. |
141607-99-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohex-2-ene-1,1-diol |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-2-1-3-5-6/h2,4,7-8H,1,3,5H2 |
InChI Key |
RVJVAMZRPQBPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of cis-1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining cis-1,2-cyclohexanediol (B155557), a crucial intermediate in various chemical and pharmaceutical applications. The document provides a comparative analysis of key methodologies, detailed experimental protocols, and visualizations of the reaction pathways.
Introduction
cis-1,2-Cyclohexanediol is a vicinal diol characterized by the syn-addition of two hydroxyl groups to the same face of the cyclohexene (B86901) ring. Its stereospecific nature makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The primary methods for its synthesis involve the oxidation of cyclohexene, with the choice of reagent dictating the stereochemical outcome. This guide focuses on the most prevalent and reliable methods for achieving cis-dihydroxylation.
Core Synthesis Methodologies
The synthesis of cis-1,2-cyclohexanediol from cyclohexene is predominantly achieved through three well-established methods: catalytic osmylation using osmium tetroxide, oxidation with potassium permanganate (B83412), and the Woodward modification of the Prévost reaction. Each method offers distinct advantages and disadvantages in terms of yield, cost, safety, and scalability.
Osmium Tetroxide Catalyzed Dihydroxylation
The reaction of an alkene with osmium tetroxide (OsO₄) is a highly reliable method for achieving cis-dihydroxylation.[1][2] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a co-oxidant to regenerate the osmium catalyst in situ.[1][2] A common and effective co-oxidant is N-methylmorpholine N-oxide (NMO).[1] This method is favored for its high yields and clean reaction profiles.[1]
The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species, which is subsequently re-oxidized by the co-oxidant.[4]
Potassium Permanganate Oxidation (Baeyer's Test)
Oxidation of cyclohexene with a cold, dilute, and alkaline solution of potassium permanganate (KMnO₄) also yields cis-1,2-cyclohexanediol.[4][5][6] This reaction, historically known as Baeyer's test for unsaturation, proceeds through a similar mechanism involving a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed.[6][7] While being a more cost-effective method compared to using osmium tetroxide, the yields can be lower, and over-oxidation to form dicarboxylic acids can be a significant side reaction if the conditions are not carefully controlled.[1][7]
Woodward Modification of the Prévost Reaction
The Woodward modification of the Prévost reaction provides another route to cis-diols from alkenes.[8][9] This method involves the reaction of the alkene with iodine and silver acetate (B1210297) in the presence of wet acetic acid.[10] The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is then opened by acetate to form a trans-iodoacetate.[8] In the presence of water, this intermediate is converted to a hydroxy acetate, which upon hydrolysis, yields the cis-diol.[8][11] This method is complementary to the Prévost reaction, which, under anhydrous conditions, yields the trans-diol.[11]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of cis-1,2-cyclohexanediol using the described methods.
| Synthesis Method | Reagents | Solvent(s) | Typical Yield | Melting Point (°C) | Reference(s) |
| Osmium Tetroxide Catalysis | Cyclohexene, OsO₄ (catalytic), N-methylmorpholine N-oxide (NMO) | Acetone (B3395972), Water, t-Butanol | 89-97% | 95-97 | [12][13] |
| Potassium Permanganate | Cyclohexene, KMnO₄, NaOH | Water, t-Butanol | 30-40% | 96-98 | [1][14] |
| Woodward Reaction | Cyclohexene, Iodine, Silver Acetate | Acetic Acid, Water | ~86% | 96-98 | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalysis
This protocol is adapted from the procedure described by Van Rheenen, Kelly, and Cha (1976).[13]
Materials:
-
Cyclohexene (10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide monohydrate (14.81 g, 0.1097 mole)
-
Osmium tetroxide (ca. 70 mg, 0.27 mmol)
-
Acetone (20 mL)
-
Water (40 mL)
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
n-Butanol
-
Diisopropyl ether
-
12 N Sulfuric acid
-
Celite
Procedure:
-
To a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).[12]
-
To this solution, add osmium tetroxide (ca. 70 mg) followed by cyclohexene (10.1 mL).[12]
-
Stir the two-phase solution vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and should be maintained at room temperature with a water bath.[12]
-
Continue stirring overnight (approximately 18 hours), during which the mixture will become homogeneous and light brown.[12]
-
After the reaction is complete (monitored by TLC), add sodium hydrosulfite (0.5 g) and a slurry of Magnesol (5 g) in water (20 mL). Stir for 10 minutes.[12]
-
Filter the mixture through a pad of Celite (5 g). Wash the filter cake with three 15-mL portions of acetone.[12]
-
Neutralize the combined filtrate and washes to pH 7 with 12 N sulfuric acid.[12]
-
Remove the acetone using a rotary evaporator.[12]
-
Adjust the pH of the remaining aqueous solution to 2 with 12 N sulfuric acid.[12]
-
Extract the cis-diol with five 45-mL portions of n-butanol.[12]
-
Evaporate the combined butanol extracts under vacuum to yield a white solid.[12]
-
Purify the crude product by boiling with diisopropyl ether (one 200-mL portion, one 80-mL portion, and one 20-mL portion), decanting the solvent each time.[12]
-
Combine the ether fractions, concentrate to approximately 50 mL under vacuum, and cool to -15°C to induce crystallization.[12]
-
Filter the white crystalline plates, wash with two 10-mL portions of cold diisopropyl ether, and dry to obtain cis-1,2-cyclohexanediol.[12] The expected yield is 10.18–10.32 g (89–90%) with a melting point of 96–97°C.[12]
Protocol 2: Synthesis of cis-1,2-Cyclohexanediol via Potassium Permanganate Oxidation
This protocol is a general laboratory procedure for the dihydroxylation of cyclohexene using potassium permanganate.[14]
Materials:
-
Cyclohexene (0.83 g)
-
Potassium permanganate (1.08 g)
-
Sodium hydroxide (B78521) (0.16 g)
-
tert-Butyl alcohol (33 mL)
-
Water (34 mL)
-
Ice (approx. 16 g)
-
Celite (filter aid)
Procedure:
-
In a flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to about 15°C in an ice bath.[14]
-
In a separate 100-mL flask, combine tert-butyl alcohol (33 mL) and cyclohexene (0.83 g).[14]
-
Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool the combined solution to -5 to 0°C and add approximately 16 g of ice.[14]
-
Place the flask in an ice bath and, with continuous stirring, add the cold potassium permanganate solution dropwise at a rate that maintains the reaction temperature below 15°C.[14]
-
After the addition is complete, add Celite (approx. 0.7 g) and heat the solution almost to boiling with frequent stirring.[14]
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
The filtrate can be further purified by extraction and recrystallization to isolate the cis-1,2-cyclohexanediol.
Visualizations
Osmium Tetroxide Catalyzed Dihydroxylation Pathway
Caption: Catalytic cycle of cyclohexene dihydroxylation using OsO₄/NMO.
Potassium Permanganate Oxidation Pathway
Caption: Synthesis of cis-1,2-cyclohexanediol via permanganate oxidation.
Woodward Reaction Logical Flow
Caption: Key intermediates in the Woodward cis-dihydroxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. glasp.co [glasp.co]
- 6. orgosolver.com [orgosolver.com]
- 7. youtube.com [youtube.com]
- 8. Woodward Reaction [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prevost Reaction [organic-chemistry.org]
- 12. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
Stereoisomers of 3,5-Cyclohexadiene-1,2-diol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereoisomers of 3,5-cyclohexadiene-1,2-diol (B1210185), crucial chiral synthons in organic synthesis and drug development. The document details the synthesis, purification, and characterization of the cis- and trans-diastereomers and their respective enantiomers. Comprehensive tables summarizing key quantitative data, including spectroscopic and optical properties, are presented. Detailed experimental protocols for the microbial-catalyzed dihydroxylation of benzene (B151609) to yield the cis-diols and the chemical synthesis of trans-diols from myo-inositol are provided. Furthermore, the metabolic fate of these dihydrodiols, particularly the role of dihydrodiol dehydrogenase, is discussed and visualized. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical methodologies for working with these versatile stereoisomers.
Introduction
3,5-Cyclohexadiene-1,2-diol and its stereoisomers are highly valuable chiral building blocks in the synthesis of complex organic molecules, including a range of pharmaceuticals. The presence of multiple stereocenters and functional groups within a compact cyclic framework makes them versatile starting materials for the construction of intricate molecular architectures. The cis-diols, in particular, are readily accessible in high enantiopurity through microbial oxidation of aromatic compounds, a testament to the power of biocatalysis in modern organic synthesis. The trans-isomers, while less accessible via biocatalysis, can be prepared through multi-step chemical synthesis.
This guide will systematically cover the synthesis, separation, and detailed characterization of all four stereoisomers of 3,5-cyclohexadiene-1,2-diol. It will also delve into their biological significance, focusing on their role as synthons for antiviral medications like Oseltamivir (Tamiflu®) and their interaction with metabolic enzymes such as dihydrodiol dehydrogenase.
Stereoisomers of 3,5-Cyclohexadiene-1,2-diol
The structure of 3,5-cyclohexadiene-1,2-diol allows for the existence of two diastereomers, cis and trans, each of which is a racemic mixture of two enantiomers.
Synthesis of Stereoisomers
The synthesis of the cis and trans stereoisomers of 3,5-cyclohexadiene-1,2-diol is achieved through distinct synthetic routes, with the former predominantly produced via biocatalysis and the latter through chemical synthesis.
Synthesis of cis-3,5-Cyclohexadiene-1,2-diol
The enantiomerically pure cis-diols are most effectively synthesized by the microbial dihydroxylation of benzene. This biotransformation is typically carried out using genetically engineered strains of Pseudomonas putida that express toluene (B28343) dioxygenase. This enzyme system catalyzes the cis-dihydroxylation of the aromatic ring with high stereospecificity.
Synthesis of trans-3,5-Cyclohexadiene-1,2-diol
The synthesis of the trans-diols is a more complex, multi-step chemical process. A common starting material for this synthesis is myo-inositol, a readily available natural product. The synthetic route involves a series of protection, elimination, and deprotection steps to yield the desired trans-diol.
Quantitative Data
The following tables summarize the available quantitative data for the stereoisomers of 3,5-cyclohexadiene-1,2-diol.
Table 1: Spectroscopic Data for cis-3,5-Cyclohexadiene-1,2-diol
| Stereoisomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (1R,2S)-rel | ~5.8-6.0 (m, 2H, =CH), ~4.2 (m, 2H, CH-O), ~2.5 (br s, 2H, OH) | ~125-127 (olefinic CH), ~67-69 (CH-OH) |
| (1S,2R)-rel | ~5.8-6.0 (m, 2H, =CH), ~4.2 (m, 2H, CH-O), ~2.5 (br s, 2H, OH) | ~125-127 (olefinic CH), ~67-69 (CH-OH) |
Table 2: Spectroscopic Data for trans-3,5-Cyclohexadiene-1,2-diol
| Stereoisomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (1R,2R)-rel | Data not readily available in literature. | Data not readily available in literature. |
| (1S,2S)-rel | Data not readily available in literature. | Data not readily available in literature. |
Table 3: Optical Rotation Data
| Stereoisomer | Specific Rotation ([α]D) | Solvent |
| (1R,2S)-cis | Data not readily available in literature. | - |
| (1S,2R)-cis | Data not readily available in literature. | - |
| (1R,2R)-trans | Data not readily available in literature. | - |
| (1S,2S)-trans | Data not readily available in literature. | - |
Note: Complete and specific NMR and optical rotation data for all individual, isolated stereoisomers are not consistently reported in the literature. The provided NMR data for the cis-isomers are approximate ranges based on available information for related structures.
Experimental Protocols
Protocol for Microbial Synthesis of cis-(1R,2S)-3,5-Cyclohexadiene-1,2-diol
This protocol is a generalized procedure based on literature methods for the microbial dihydroxylation of benzene.
Materials:
-
Pseudomonas putida strain engineered to express toluene dioxygenase
-
Growth medium (e.g., Luria-Bertani broth)
-
Benzene (substrate)
-
Fermentor
-
Centrifuge
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Inoculum Preparation: A starter culture of the P. putida strain is grown overnight in the appropriate growth medium.
-
Fermentation: The main fermentor containing fresh growth medium is inoculated with the starter culture. The culture is grown under controlled conditions (temperature, pH, aeration) to a desired cell density.
-
Induction and Biotransformation: Expression of the dioxygenase enzyme may be induced by the addition of an appropriate inducer. Benzene is then fed to the culture at a controlled rate to initiate the biotransformation. The reaction is monitored over time for the production of the cis-diol.
-
Cell Harvesting: Once the reaction is complete, the bacterial cells are harvested by centrifugation.
-
Extraction: The supernatant is extracted with ethyl acetate to recover the cis-diol.
-
Purification: The crude extract is concentrated and purified by silica gel column chromatography to yield the pure cis-(1R,2S)-3,5-cyclohexadiene-1,2-diol.
Protocol for Chiral HPLC Separation of Enantiomers
For the separation of the enantiomers of the cis- or trans-diols, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column)
Mobile Phase:
-
A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio will need to be optimized for the specific column and stereoisomers.
Procedure:
-
Sample Preparation: A solution of the racemic diol is prepared in the mobile phase.
-
Chromatography: The sample is injected onto the chiral column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
Detection: The separated enantiomers are detected by UV absorbance.
-
Fraction Collection: The fractions corresponding to each enantiomer are collected separately.
Biological Significance and Metabolic Pathways
3,5-Cyclohexadiene-1,2-diol stereoisomers are not only valuable as chiral synthons but are also involved in metabolic pathways, particularly in the context of aromatic compound degradation. Dihydrodiol dehydrogenase is a key enzyme in the metabolism of these compounds.[1][2] This enzyme catalyzes the oxidation of the dihydrodiol to the corresponding catechol, which can then be further metabolized.
The enantioselective synthesis of the antiviral drug Oseltamivir (Tamiflu®) from a derivative of cis-3,5-cyclohexadiene-1,2-diol highlights the critical role of these compounds in drug development. The defined stereochemistry of the starting diol is essential for establishing the correct stereocenters in the final drug molecule.
Conclusion
The stereoisomers of 3,5-cyclohexadiene-1,2-diol are of significant interest to the scientific and pharmaceutical communities. The ability to produce the cis-diols in high enantiopurity through biocatalysis has opened up new avenues for the efficient synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological relevance of these important compounds. The detailed protocols and compiled data serve as a practical resource for researchers, while the discussion of their metabolic fate and application in drug synthesis underscores their broader significance. Further research into the development of more efficient synthetic routes to the trans-isomers and a deeper understanding of their biological activities will undoubtedly continue to expand the utility of these versatile stereoisomers.
References
- 1. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species during the enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols catalyzed by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1,4-Cyclohexenediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-cyclohexenediol, a versatile diol used as a key intermediate in the synthesis of pharmaceuticals and polymers. This document details its structural features, reactivity, spectroscopic profile, and relevant experimental protocols.
Physicochemical Properties
1,4-Cyclohexenediol is a white to off-white crystalline solid.[1] It is a cyclic diol consisting of a cyclohexane (B81311) ring substituted with two hydroxyl groups at positions 1 and 4.[1] The presence of these hydroxyl groups makes the molecule polar and allows it to participate in hydrogen bonding, rendering it highly soluble in water.[1][2]
The compound exists as two stereoisomers: cis-1,4-cyclohexenediol and trans-1,4-cyclohexenediol. The spatial arrangement of the hydroxyl groups influences the physical properties and reactivity of each isomer. Commercially, 1,4-cyclohexenediol is often supplied as a mixture of its cis and trans isomers.
Table 1: General Physicochemical Properties of 1,4-Cyclohexenediol (Isomer Mixture)
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 98-100 °C[2] |
| Boiling Point | 150 °C at 20 mmHg[2] |
| Water Solubility | Highly soluble[1][2] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of 1,4-Cyclohexenediol
Several synthetic routes to 1,4-cyclohexenediol have been established. A common laboratory-scale preparation involves the reduction of 4-hydroxycyclohexanone. For industrial applications, the hydrolysis of 1,4-diester derivatives of cyclohexane is a prevalent method.
Experimental Protocol: Synthesis via Reduction of 4-Hydroxycyclohexanone
This protocol describes the synthesis of cis-1,4-cyclohexenediol from 4-(tert-butoxy)cyclohexan-1-one, followed by hydrolysis.
Materials:
-
4-(tert-butoxy)cyclohexan-1-one
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(tert-butoxy)cyclohexan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.
-
Hydrolyze the intermediate by dissolving it in a suitable solvent and adding hydrochloric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain cis-1,4-cyclohexenediol.
References
Microbial Synthesis of Cyclohexenediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The microbial synthesis of cyclohexenediols represents a burgeoning field in biotechnology, offering a green and stereoselective alternative to traditional chemical methods. These chiral synthons are valuable precursors for the synthesis of a wide range of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the microbial production of cyclohexenediols, with a focus on genetically engineered Escherichia coli and Pseudomonas putida.
Introduction to Microbial Cyclohexenediol Synthesis
The biocatalytic production of cyclohexenediols from aromatic compounds is primarily achieved through the action of dioxygenase enzymes. Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved catabolic pathways to utilize aromatic hydrocarbons as carbon and energy sources. The initial step in these pathways often involves the stereospecific dihydroxylation of the aromatic ring to form cis-dihydrodiols, which are this compound derivatives.
Genetic engineering has enabled the transfer and modification of these pathways into more industrially amenable hosts like E. coli, as well as the enhancement of production in native producers. Key enzymes in this process are the Rieske-type non-heme iron dioxygenases, such as toluene (B28343) dioxygenase (TDO) and benzoate (B1203000) dioxygenase, which catalyze the initial attack on the aromatic ring.
Key Biosynthetic Pathways
The microbial synthesis of cyclohexenediols from aromatic precursors like toluene and benzoate involves a series of enzymatic reactions. The specific pathway utilized depends on the starting substrate and the genetic makeup of the microorganism.
Toluene Degradation Pathway (tod Operon)
In Pseudomonas putida, the degradation of toluene is initiated by the tod operon. Toluene dioxygenase (TDO), a multi-component enzyme encoded by the todC1C2BA genes, catalyzes the dihydroxylation of toluene to cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol). This is followed by dehydrogenation to form a catechol, which then enters the central metabolism. For the production and accumulation of the this compound, the gene encoding the subsequent dehydrogenase is often deleted.
Benzoate Degradation Pathway (ben Operon)
The degradation of benzoate is initiated by the ben operon. Benzoate dioxygenase, encoded by the benABC genes, converts benzoate to cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate.[1][2] Similar to the toluene pathway, deletion of the subsequent dehydrogenase gene (benD) allows for the accumulation of the desired this compound derivative.[1][2]
Quantitative Data on this compound Production
The selection of the microbial host and the fermentation strategy significantly impacts the final titer, yield, and productivity of this compound synthesis. Genetically engineered strains of Pseudomonas putida and Escherichia coli are the most commonly used chassis for this purpose.
| Microorganism | Substrate | Product | Titer (g/L) | Yield (%) | Fermentation Scale | Reference |
| Pseudomonas putida KTSY01 (pSYM01) | Benzoic Acid | cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate | 2.3 | 73 | Shake Flask | [1][2] |
| Pseudomonas putida KTSY01 (pSYM01) | Benzoic Acid | cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate | >17 | Not Reported | 6-L Fed-Batch Fermentor | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial synthesis of this compound.
Fed-Batch Fermentation of Pseudomonas putida for this compound Derivative Production
This protocol is adapted from the production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate from benzoate using a genetically modified Pseudomonas putida strain.[1][2]
4.1.1. Strain and Media:
-
Strain: Pseudomonas putida KTSY01 (BenD gene deleted) harboring the pSYM01 plasmid (containing benABC genes for benzoate dioxygenase).[1][2]
-
Seed Culture Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.
-
Fermentation Medium (per liter): 10 g glucose, 5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 3.6 g Na₂HPO₄·12H₂O, 0.2 g MgSO₄·7H₂O, and 1 mL trace element solution.
-
Trace Element Solution (per liter): 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.47 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O.
-
Feeding Solution: 500 g/L glucose and 200 g/L sodium benzoate.
4.1.2. Fermentation Protocol:
-
Inoculate a single colony of P. putida KTSY01 (pSYM01) into 50 mL of seed culture medium in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
-
Transfer the seed culture to a 6-L fermentor containing 4 L of fermentation medium.
-
Control the fermentation temperature at 30°C and the pH at 7.0 by automatic addition of 5 M NaOH. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
-
After the initial glucose is consumed (indicated by a sharp increase in DO), initiate the fed-batch phase.
-
Feed the glucose and sodium benzoate solutions at a controlled rate to maintain a low concentration of both substrates in the fermentor. A pH-stat feeding strategy can be employed where the addition of the acidic benzoate solution is coupled to the pH control.[3]
-
Monitor cell growth (OD₆₀₀) and product concentration by HPLC periodically.
Toluene Dioxygenase Activity Assay (Spectrophotometric)
This protocol is based on the conversion of indole (B1671886) to indigo (B80030) by toluene dioxygenase, which can be measured spectrophotometrically.[4]
4.2.1. Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Indole solution (100 mM in N,N'-dimethylformamide)
-
NADH solution (10 mM in phosphate buffer)
4.2.2. Assay Protocol:
-
Harvest bacterial cells expressing toluene dioxygenase by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with cold phosphate buffer (50 mM, pH 7.0).
-
Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
To a microcentrifuge tube, add 500 µL of the cell suspension and 450 µL of phosphate buffer.
-
Start the reaction by adding 5 µL of the 100 mM indole solution.
-
Incubate the reaction mixture at 30°C with shaking.
-
At various time points, take aliquots of the reaction mixture and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 600 nm to quantify the indigo produced.[4] A yellow soluble dye may also be produced, which can be measured at 400 nm as an indicator of indoxyl accumulation.[5]
Purification of this compound from Fermentation Broth
This is a general protocol for the purification of cis-dihydrodiols from the fermentation broth. Specific conditions may need to be optimized for the particular this compound derivative.
4.3.1. Materials:
-
Centrifuge
-
0.22 µm filter
-
Lyophilizer
-
Sephadex LH-20 column
-
Reversed-phase C18 HPLC column
-
Water
4.3.2. Purification Protocol:
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Lyophilization: Lyophilize the filtered supernatant to obtain a dry powder.
-
Extraction: Dissolve the lyophilized powder in methanol. This will precipitate many of the salts and other polar impurities.
-
Size-Exclusion Chromatography:
-
Centrifuge the methanolic solution to remove insoluble material.
-
Load the supernatant onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the this compound.
-
-
Reversed-Phase HPLC:
-
Pool the fractions containing the product and evaporate the methanol.
-
Dissolve the residue in a minimal amount of water or a water/acetonitrile mixture.
-
Purify the this compound using a preparative reversed-phase C18 HPLC column.
-
Use a gradient of acetonitrile in water to elute the compound. The optimal gradient will need to be determined empirically.
-
Collect the fractions containing the pure product.
-
-
Final Steps:
Signaling Pathways and Regulatory Networks
The expression of the catabolic operons for aromatic hydrocarbon degradation is tightly regulated to ensure that the enzymes are only produced in the presence of their specific substrates. Understanding these regulatory circuits is crucial for optimizing microbial production strains.
Regulation of the TOL Plasmid Operons
The TOL plasmid pWW0 from Pseudomonas putida contains the regulatory genes xylR and xylS, which control the expression of the upper (xyl) and meta (ben) pathway operons.
-
XylR: This protein acts as a positive regulator for the upper pathway operon (Pu promoter) in the presence of toluene or xylenes. XylR also positively regulates the expression of xylS from the Ps promoter.[6][7][8][9][10]
-
XylS: This protein is a positive regulator of the meta pathway operon (Pm promoter) and is activated by benzoate or its derivatives.[6][7][8][10]
Regulation of the Benzoate Degradation Pathway
In Pseudomonas putida, the chromosomal ben operon (benABCD) is regulated by the transcriptional activator BenR. The expression of benR itself can be subject to global catabolite repression control by the Crc protein, which acts by reducing the translation of benR mRNA.[11][12]
Experimental and Production Workflow
The overall process for the microbial synthesis of this compound, from strain selection to purified product, can be summarized in the following workflow.
References
- 1. Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The measurement of toluene dioxygenase activity in biofilm culture of Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Expression of the regulatory gene xylS on the TOL plasmid is positively controlled by the xylR gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The XylS/Pm regulator/promoter system and its use in fundamental studies of bacterial gene expression, recombinant protein production and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target for the Pseudomonas putida Crc global regulator in the benzoate degradation pathway is the BenR transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Target for the Pseudomonas putida Crc Global Regulator in the Benzoate Degradation Pathway Is the BenR Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclohexenediol Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of cyclohexenediol derivatives and related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Data Presentation: Biological Activities of this compound and Related Derivatives
The following tables summarize the quantitative data on the biological activities of various this compound and related derivatives, including taspine (B30418) derivatives, Cyclohexene oxide CA, and other cyclohexenone and cyclohexanedione derivatives.
Table 1: Anti-angiogenic and Cytotoxic Activities of Taspine Derivatives
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| Taspine Derivative 1 | VEGFR-2 | ECV304 | 2.67 nM | [1][2] |
| CACO-2 | 52.5 nM | [1][2] | ||
| Symmetrical Taspine Derivative 11 | - | ECV304 | 19.41 µM | [3] |
| Symmetrical Taspine Derivative 12 | - | ECV304 | 29.27 µM | [3] |
Table 2: Anti-cancer Activity of Cyclohexene oxide CA (a Zeylenone derivative)
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| Cyclohexene oxide CA | EZH2 | GBM cells | Lowest among tested analogs | [4] |
Table 3: Cytotoxic and Enzyme Inhibitory Activities of Other Cyclohexenone and Cyclohexanedione Derivatives
| Compound Class | Target | Activity (IC50) | Reference |
| 1,2,4-Triazine (B1199460) derivatives from cyclohexane-1,3-dione | c-Met kinase | 0.24 to 9.36 nM | [5][6] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase | 0.93 to 133.12 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative bioactive this compound and related derivatives and the key biological assays used to evaluate their properties.
Synthesis Protocols
2.1.1. General Synthesis of Ring-Opened Taspine Derivatives
This protocol is a generalized procedure based on the synthesis of VEGFR-2 inhibiting taspine derivatives.[1][3]
-
Step 1: Synthesis of the Biphenyl (B1667301) Intermediate. A Suzuki coupling reaction between a suitably substituted phenylboronic acid and a dihalobenzene derivative is performed to construct the biphenyl scaffold.[8] The reaction is typically carried out in a solvent mixture like toluene/ethanol/water with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) under an inert atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 2: Functional Group Interconversion. The functional groups on the biphenyl intermediate are modified to introduce the necessary moieties for subsequent coupling. This may involve reactions like etherification, esterification, or reduction, depending on the desired final structure.
-
Step 3: Coupling with the Side Chains. The functionalized biphenyl intermediate is then coupled with appropriate side chains. For example, an ether linkage can be formed by reacting a hydroxyl group on the biphenyl core with an alkyl halide in the presence of a base like K2CO3 in a solvent such as DMF.
-
Step 4: Final Product Formation. The final derivative is obtained after any necessary deprotection steps or further functional group modifications. The product is purified by recrystallization or column chromatography and characterized by spectroscopic methods (NMR, MS, IR).
2.1.2. Synthesis of Cyclohexene oxide CA from (+)-Zeylenone
This protocol outlines the synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) from the natural product (+)-zeylenone.[4][9][10]
-
Starting Material: (+)-Zeylenone, which can be synthesized from quinic acid in a multi-step process.[10]
-
Step 1: Selective Protection of Hydroxyl Groups. The hydroxyl groups at C-1 and C-2 of (+)-zeylenone are selectively protected, for instance, as an acetonide, to allow for specific modification of the C-3 hydroxyl group.
-
Step 2: Esterification of the C-3 Hydroxyl Group. The protected (+)-zeylenone is reacted with p-fluorobenzoyl chloride in the presence of a base like pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) at low temperature to form the p-fluorobenzoyl ester at the C-3 position.
-
Step 3: Deprotection. The protecting group at C-1 and C-2 is removed under acidic conditions (e.g., dilute hydrochloric acid in a THF/water mixture) to yield the final product, Cyclohexene oxide CA.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography.
2.1.3. Synthesis of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-dione
This protocol is based on the synthesis of c-Met kinase inhibiting 1,2,4-triazine derivatives.[5][6]
-
Step 1: Synthesis of the Hydrazinyl Intermediate. Cyclohexane-1,3-dione is reacted with a diazonium salt, such as 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, to form the key hydrazinyl intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Step 2: Cyclization to form the 1,2,4-Triazine Ring. The hydrazinyl intermediate is then reacted with a suitable reagent to form the triazine ring. For example, reaction with phenylisothiocyanate leads to a tetrahydrobenzo[e][11][12][13]triazine derivative.
-
Step 3: Further Derivatization. The triazine core can be further modified through various reactions, such as multi-component reactions with aromatic aldehydes and active methylene (B1212753) compounds (e.g., malononitrile (B47326) or ethyl cyanoacetate) to introduce diverse substituents and generate a library of derivatives.
Biological Assay Protocols
2.2.1. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a microplate, add the VEGFR-2 enzyme and the peptide substrate to each well.
-
Add the diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
2.2.2. EZH2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the histone methyltransferase activity of Enhancer of zeste homolog 2.
-
Materials: Recombinant PRC2 complex (containing EZH2), histone H3 substrate, S-adenosylmethionine (SAM), assay buffer, and a detection system (e.g., a fluorescence-based assay measuring the formation of S-adenosylhomocysteine).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the PRC2 enzyme complex and the histone H3 substrate to each well.
-
Add the test compounds to the appropriate wells.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the product formation using the detection system.
-
-
Data Analysis: The signal is normalized to a control without inhibitor. The IC50 value is calculated from the dose-response curve.
2.2.3. c-Met Kinase Inhibition Assay
This assay evaluates the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.[12][14][15]
-
Materials: Recombinant human c-Met kinase, a peptide substrate, ATP, kinase assay buffer, test compounds, and a detection reagent.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Add the c-Met enzyme and the peptide substrate to the wells of a microplate.
-
Add the test compounds to the designated wells.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a set time.
-
Stop the reaction and quantify the kinase activity by measuring ADP production.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.
2.2.4. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well plates, cell culture medium, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
2.2.5. Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[16][17][18][19][20]
-
Procedure:
-
Treat cells with various concentrations of the test compound for a defined period.
-
Harvest the cells and plate a known number of cells into new culture dishes.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
-
Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated. A cell survival curve is generated by plotting the surviving fraction against the drug concentration.
2.2.6. Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.[7][15][21][22][23]
-
Materials: Acetylcholinesterase enzyme, acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, and test compounds.
-
Procedure:
-
In a microplate, add the AChE enzyme solution to each well.
-
Add the test compounds at various concentrations.
-
Pre-incubate to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding a mixture of acetylthiocholine iodide and DTNB.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to the control, and the IC50 value is calculated.
Mandatory Visualizations: Signaling Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the discussed this compound derivatives.
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition by Taspine Derivatives.
Caption: EZH2-mediated Gene Silencing and Interference by Cyclohexene oxide CA.
Caption: c-Met Signaling Pathway and Inhibition by 1,2,4-Triazine Derivatives.
Experimental Workflows
Caption: General Workflow for Drug Discovery with this compound Derivatives.
References
- 1. Discovery of novel taspine derivatives as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel taspine derivatives as antiangiogenic agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Synthesis and cytotoxic evaluation of novel symmetrical taspine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Clonogenic survival assay [bio-protocol.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unraveling the Conformational Landscape of Cyclohexenediols: A Theoretical and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexenediol scaffolds are pivotal structural motifs in a myriad of biologically active molecules and are fundamental building blocks in synthetic organic chemistry. The three-dimensional arrangement, or conformation, of these molecules profoundly dictates their reactivity, physical properties, and, crucially, their interaction with biological targets. A comprehensive understanding of the conformational preferences of this compound isomers is therefore paramount for rational drug design and the development of novel synthetic methodologies. This in-depth technical guide provides a thorough exploration of the theoretical and experimental approaches used to elucidate the conformational behavior of cyclohexenediols, with a focus on computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Concepts in this compound Conformations
The conformational landscape of cyclohexenediols is primarily governed by the interplay of several key factors:
-
Ring Pseudarotation: The cyclohexene (B86901) ring is not planar and exists in various puckered conformations to alleviate ring strain. The most stable conformations are typically the half-chair and the sofa (or envelope) forms. The presence of substituents, such as hydroxyl groups, influences the equilibrium between these forms.
-
Axial and Equatorial Positions: Substituents on the cyclohexene ring can occupy two distinct types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). The relative stability of a conformer is significantly affected by whether the hydroxyl groups are in axial or equatorial positions.
-
Steric Hindrance: Bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric interactions with other atoms on the ring, particularly the 1,3-diaxial interactions.
-
Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations, particularly those where the hydroxyl groups are in close proximity. The strength of this interaction is highly dependent on the solvent environment.
Quantitative Conformational Analysis
Computational chemistry provides a powerful toolkit for quantifying the energetic differences between various conformers and predicting their relative populations. The following tables summarize key quantitative data for representative this compound isomers, derived from theoretical calculations.
Table 1: Calculated Relative Energies of this compound Conformers
| Isomer | Conformation | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| cis-1,3-Cyclohexenediol | Diequatorial (Half-Chair) | DFT (B3LYP) | 6-31G | 0.00 |
| Diaxial (Half-Chair) | DFT (B3LYP) | 6-31G | +2.7 (in aqueous solution) | |
| Diaxial (Half-Chair) | DFT (B3LYP) | 6-31G* | +0.1 (in CCl4)[1] | |
| trans-1,4-Cyclohexenediol | Diequatorial (Half-Chair) | MP2 | aug-cc-pVDZ | 0.00 |
| Diaxial (Half-Chair) | MP2 | aug-cc-pVDZ | Higher Energy | |
| trans-1,2-Cyclohexenediol | Diequatorial (Half-Chair) | MNDO | - | 0.00 |
| Diaxial (Half-Chair) | MNDO | - | +1.30[2] |
Note: Relative energies can vary depending on the computational method, basis set, and solvent model used.
Table 2: Key Dihedral Angles of this compound Conformers
| Isomer | Conformation | Dihedral Angle | Value (degrees) |
| trans-1,2-Cyclohexenediol | Diequatorial | H-C1-C2-H | ~58 |
| Diaxial | H-C1-C2-H | ~180 | |
| cis-1,2-Cyclohexenediol | Axial-Equatorial | O-C1-C2-O | ~60 (gauche) |
Table 3: Theoretical vs. Experimental NMR Coupling Constants (3JHH) for Cyclohexanediol Derivatives
| Proton Relationship | Dihedral Angle (approx.) | Theoretical 3JHH (Hz) | Experimental 3JHH (Hz) |
| Axial-Axial | ~180° | 10-13 | 8-13[3] |
| Axial-Equatorial | ~60° | 2-5 | 1-5[3] |
| Equatorial-Equatorial | ~60° | 2-5 | 1-5[3] |
Experimental and Computational Protocols
Computational Methodology: A Step-by-Step Guide
The following protocol outlines a typical workflow for the theoretical conformational analysis of cyclohexenediols using the Gaussian suite of programs.
-
Structure Building:
-
Construct the 3D structure of the desired this compound isomer using a molecular builder such as GaussView.
-
Generate initial structures for all possible conformations (e.g., diequatorial chair, diaxial chair, boat forms).
-
-
Geometry Optimization and Energy Calculation:
-
For each initial structure, perform a geometry optimization to find the nearest local energy minimum.
-
A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G*.
-
The Gaussian input file for a geometry optimization will typically include the following keywords: #p opt b3lyp/6-31g*.
-
Frequency calculations (freq) should be performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
-
Conformational Search (Optional but Recommended):
-
For more flexible molecules or to ensure the global minimum is found, a conformational search can be performed. This involves systematically rotating around single bonds and optimizing the resulting structures.
-
-
Analysis of Results:
-
Compare the calculated energies (usually Gibbs free energies) of all optimized conformers to determine their relative stabilities.
-
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
-
-
NMR Prediction:
-
To correlate theoretical structures with experimental data, NMR chemical shifts and coupling constants can be calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The Gaussian keyword for this is nmr.
-
Experimental Methodology: NMR Spectroscopy
NMR spectroscopy is a cornerstone experimental technique for validating theoretical conformational analyses. The magnitudes of vicinal proton-proton coupling constants (3JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, acetone-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) 1H NMR spectrum.
-
For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in signal assignment.
-
For determining conformational equilibria, it is often necessary to acquire spectra at low temperatures to slow down the rate of interconversion between conformers, allowing for the observation of individual conformer signals.
-
-
Data Analysis:
-
Assign the proton signals in the spectrum to the corresponding protons in the molecule.
-
Measure the coupling constants (J-values) between adjacent protons from the splitting patterns of the signals.
-
Compare the experimentally determined J-values with the theoretical values predicted for different conformations to determine the predominant conformation in solution. For a rapidly equilibrating system, the observed J-value will be a population-weighted average of the J-values for the individual conformers.
-
Visualizing Conformational Relationships and Workflows
Caption: Conformational equilibrium of trans-1,4-cyclohexenediol.
References
Spectroscopic Fingerprints: A Technical Guide to the Analysis of Cyclohexenediol Isomers
For Researchers, Scientists, and Drug Development Professionals
Cyclohexenediol isomers, key chiral building blocks in the synthesis of pharmaceuticals and complex natural products, demand precise structural elucidation for effective utilization. Their stereochemistry profoundly influences the biological activity and pharmacological properties of target molecules. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and differentiation of these isomers. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and, crucially, the spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling constants (J) of the carbinol protons (CH-OH) are particularly diagnostic. The orientation of the hydroxyl groups (axial vs. equatorial) significantly influences the electronic environment and, consequently, the resonance of nearby protons.
Key Differentiating Features:
-
Chemical Shifts: Protons attached to carbons bearing axial hydroxyl groups are typically shielded (appear at a lower δ) compared to those with equatorial hydroxyl groups.
-
Coupling Constants: The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is invaluable for determining cis/trans relationships. For instance, a large coupling constant (typically 8-12 Hz) between two vicinal methine protons on a cyclohexane (B81311) ring is indicative of a trans-diaxial relationship.
| Isomer | Proton | Chemical Shift (δ, ppm) |
| trans-1,2-Cyclohexanediol | H-1, H-2 | 3.33 |
| H-3, H-6 (axial) | 1.25 | |
| H-3, H-6 (equatorial) | 1.95 | |
| H-4, H-5 (axial) | 1.25 | |
| H-4, H-5 (equatorial) | 1.69 | |
| cis-1,4-Cyclohexanediol | H-1, H-4 | 3.8-4.0 |
| H-2,3,5,6 | 1.6-1.9 |
Note: Chemical shifts are dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the hydroxyl groups.
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| trans-1,2-Cyclohexanediol | C-1, C-2 | 75.3 |
| C-3, C-6 | 32.7 | |
| C-4, C-5 | 24.2 | |
| cis-1,2-Cyclohexanediol | C-1, C-2 | 71.8 |
| C-3, C-6 | 29.1 | |
| C-4, C-5 | 22.3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants. Compare the obtained data with reference spectra or published values to identify the isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound isomers, the most informative region is the O-H stretching band.
Key Differentiating Features:
The position and shape of the O-H stretching vibration are highly sensitive to hydrogen bonding.[1]
-
Intramolecular Hydrogen Bonding: In cis-1,2-cyclohexanediol, the two hydroxyl groups are in close proximity, allowing for the formation of an intramolecular hydrogen bond. This results in a sharp, distinct band at a lower frequency (around 3590 cm⁻¹) in dilute solutions, in addition to the free O-H stretching band (around 3628 cm⁻¹).[1]
-
Intermolecular Hydrogen Bonding: In trans-1,2-cyclohexanediol, the hydroxyl groups are further apart, favoring intermolecular hydrogen bonding, especially in the solid state or at high concentrations. This leads to a broad absorption band at lower frequencies (typically 3200-3500 cm⁻¹).[1]
| Isomer | Phase | O-H Stretching Frequency (ν, cm⁻¹) | Key Feature |
| cis-1,2-Cyclohexanediol | Dilute CCl₄ solution | ~3628 and ~3590 | Two bands: free OH and intramolecularly bonded OH[1] |
| trans-1,2-Cyclohexanediol | Dilute CCl₄ solution | ~3628 and ~3596 | Two bands: free OH and intramolecularly bonded OH[1] |
| cis-1,2-Cyclohexanediol | Solid State | Two Lorentzian bands | Evidence of a solid rotator phase[1] |
| trans-1,2-Cyclohexanediol | Solid State | Gaussian band | No phase transition before fusion[1] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest.
-
-
Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing and Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region, and compare them to reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in the identification of isomers. While electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. Field ionization (FI) can provide clearer differentiation in some cases.[2]
Key Differentiating Features:
A common fragmentation pathway for cyclohexanediols is the loss of a water molecule ([M-H₂O]⁺˙). The ease of this dehydration can differ between isomers. For instance, the FI mass spectrum of trans-cyclohexane-1,3-diol shows a base peak for the [M-H₂O]⁺˙ ion, indicating a much more facile water elimination compared to the cis-isomer.[2]
| Isomer | Ionization Method | Key Fragment (m/z) | Relative Intensity |
| trans-1,2-Cyclohexanediol | EI | 98 ([M-H₂O]⁺˙) | Significant |
| 70 | Major | ||
| cis-1,2-Cyclohexanediol | EI | 98 ([M-H₂O]⁺˙) | Significant |
| 70 | Major | ||
| trans-1,3-Cyclohexanediol | FI | 98 ([M-H₂O]⁺˙) | Base Peak (>50 times more intense than in cis)[2] |
| cis-1,3-Cyclohexanediol | FI | 98 ([M-H₂O]⁺˙) | Low Intensity[2] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or gas chromatography for volatile samples).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Field Ionization (FI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to deduce structural information.
Analytical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown this compound isomer sample.
Caption: Workflow for this compound isomer identification.
Conclusion
The spectroscopic analysis of this compound isomers is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While each technique provides valuable pieces of the structural puzzle, it is the correlation of data from all three that enables confident and unambiguous isomer identification. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic and analytical endeavors, ensuring the correct stereoisomer is utilized for the intended application in drug discovery and development.
References
The Biological Activity of Cyclohexenediol Metabolites and Related Compounds: A Technical Guide for Drug Discovery
Introduction
Cyclohexenediol metabolites, primarily isomers of cyclohexanediol, are products of the biotransformation of cyclohexane (B81311) and cyclohexanone, common industrial solvents. While their role as biomarkers for exposure to these solvents is well-documented, dedicated research into their specific therapeutic biological activities remains a nascent field. However, the broader class of cyclohexane and cyclohexene (B86901) derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of biological effects including antiviral, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of these related compounds, with a focus on their mechanisms of action, quantitative data from key studies, and the experimental protocols used to determine their efficacy. This in-depth analysis aims to inform researchers, scientists, and drug development professionals on the therapeutic potential of this chemical scaffold.
Antiviral Activity of Cyclohexene Derivatives
Recent studies have highlighted the potent antiviral properties of certain cyclohexene derivatives, particularly against the influenza A virus.
Cyclobakuchiols: Novel Anti-Influenza Agents
Cyclobakuchiols A, B, C, and D, derivatives of the phenolic isoprenoid (+)-(S)-bakuchiol, have been shown to inhibit the infection and growth of the influenza A virus.[1][2] Their mechanism of action involves the modulation of the host cell's oxidative stress response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]
Quantitative Data: Anti-Influenza A Virus Activity of Cyclobakuchiols
| Compound | Virus Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Cyclobakuchiol A | Influenza A/PR/8/34 (H1N1) | MDCK | 15.2 | >100 | >6.6 | [1] |
| Cyclobakuchiol B | Influenza A/PR/8/34 (H1N1) | MDCK | 18.5 | >100 | >5.4 | [1] |
| Cyclobakuchiol C | Influenza A/PR/8/34 (H1N1) | MDCK | 22.4 | >100 | >4.5 | [1] |
| Cyclobakuchiol D | Influenza A/PR/8/34 (H1N1) | MDCK | 25.8 | >100 | >3.9 | [1] |
Signaling Pathway: Cyclobakuchiol-Mediated Nrf2 Activation
The antiviral activity of cyclobakuchiols is linked to their ability to activate the Nrf2 pathway, which upregulates the expression of antioxidant genes.
Caption: Cyclobakuchiol-mediated activation of the Nrf2 signaling pathway.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
Objective: To quantify the inhibition of virus-induced plaque formation in a cell monolayer by a test compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compound (e.g., Cyclobakuchiol)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.
-
Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a diluted virus suspension for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.
Anticancer Activity of Cyclohexene Derivatives
Derivatives of cyclohexene have also demonstrated significant potential as anticancer agents, particularly in the context of glioblastoma.
Zeylenone (B150644) Derivative CA: A Potent Anti-Glioblastoma Agent
A derivative of zeylenone, a natural polyoxygenated cyclohexene, designated as CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown potent anticancer activity against glioblastoma (GBM) cells.[3] The mechanism of action involves the induction of G0/G1 phase cell cycle arrest by interfering with the Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[3][4]
Quantitative Data: Anticancer Activity of Zeylenone Derivative CA
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 6.23 | [3] |
| U251 | Glioblastoma | 5.87 | [3] |
| A172 | Glioblastoma | 7.14 | [3] |
| T98G | Glioblastoma | 8.02 | [3] |
Signaling Pathway: Zeylenone Derivative CA-Mediated EZH2 Inhibition
The anticancer effect of CA is mediated through its interference with the EZH2 signaling pathway, leading to the upregulation of tumor suppressor genes.
Caption: Zeylenone derivative CA interferes with the EZH2 signaling pathway.
Experimental Protocol: Clonogenic Assay for Anticancer Activity
The clonogenic assay is a cell-based in vitro assay to assess the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.[5][6][7][8][9]
Objective: To determine the ability of single cancer cells to form colonies after treatment with a test compound.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium
-
Test compound (e.g., Zeylenone derivative CA)
-
6-well plates
-
Crystal Violet solution
-
Glutaraldehyde solution
Procedure:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the compound.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks to allow for colony formation. A colony is defined as a cluster of at least 50 cells.
-
Fixation and Staining: Wash the colonies with PBS, fix with 6% glutaraldehyde, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The IC50 can be determined from the dose-response curve.
Anti-inflammatory Activity of Related Cyclic Compounds
While direct evidence for the anti-inflammatory activity of this compound metabolites is limited, related cyclic dipeptides have shown promise in modulating inflammatory pathways.
Cyclo(His-Pro): A Modulator of NF-κB and Nrf2 Signaling
Cyclo(His-Pro), an endogenous cyclic dipeptide, has been shown to exert anti-inflammatory effects by modulating the crosstalk between the Nrf2 and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10] It suppresses pro-inflammatory NF-κB signaling through the Nrf2-mediated activation of heme oxygenase-1 (HO-1).[10]
Signaling Pathway: Cyclo(His-Pro) Anti-inflammatory Mechanism
Cyclo(His-Pro) demonstrates anti-inflammatory properties by activating the Nrf2 pathway, which in turn inhibits the pro-inflammatory NF-κB pathway.
Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by Cyclo(His-Pro).
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production, a key mediator of inflammation, by cultured cells.
Objective: To quantify the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Cyclo(His-Pro))
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The IC50 value is the concentration of the test compound that inhibits LPS-induced NO production by 50%.
Conclusion and Future Directions
While the direct therapeutic biological activities of this compound metabolites remain an under-investigated area, the potent antiviral, anticancer, and anti-inflammatory properties of structurally related cyclohexane and cyclohexene derivatives underscore the potential of this chemical scaffold in drug discovery. The cyclobakuchiols and the zeylenone derivative CA serve as compelling examples of how modifications to the cyclohexane ring can yield compounds with significant and specific biological effects, mediated through key signaling pathways such as Nrf2, EZH2, and NF-κB.
Future research should focus on a systematic evaluation of the biological activities of various this compound isomers and their metabolites. A thorough investigation into their effects on the signaling pathways identified for related compounds could reveal novel therapeutic opportunities. The experimental protocols and data presented in this guide provide a solid foundation for such future endeavors, paving the way for the potential development of new drugs based on the versatile cyclohexane framework.
References
- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msjonline.org [msjonline.org]
- 8. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Cyclohexenediol: A Versatile Chiral Building Block for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclohexene-cis-1,2-diols, particularly those derived from the microbial oxidation of simple aromatic compounds, have emerged as powerful and versatile building blocks in modern organic synthesis. These synthons, often referred to as "chiral pool" reagents, provide a readily accessible source of enantiomerically pure, densely functionalized six-membered rings. Their unique combination of a diene system and a stereodefined cis-diol offers a rich platform for a wide array of chemical transformations. This guide details the primary synthesis method for these building blocks, provides quantitative data on their production, outlines key experimental protocols for their use, and showcases their application in the synthesis of complex, biologically active molecules.
The principal route to these valuable intermediates is through the whole-cell biotransformation of corresponding aromatic compounds.[1] This chemoenzymatic approach leverages dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), found in certain bacteria or recombinant hosts like Escherichia coli JM109 (pDTG601), to perform a highly regio- and enantioselective cis-dihydroxylation of the aromatic ring.[1] This method is not only efficient, yielding products with excellent enantiomeric excess (>99% ee), but also aligns with the principles of green chemistry.[1]
Synthesis via Microbial Arene Oxidation
The most prevalent method for producing enantiopure cyclohexenediols is the enzymatic cis-dihydroxylation of aromatic substrates using whole-cell biocatalysts. A commonly employed system is the recombinant E. coli strain JM109 harboring the pDTG601 plasmid, which overexpresses the toluene dioxygenase (TDO) enzyme system from Pseudomonas putida. This biocatalyst effectively converts a range of substituted and unsubstituted arenes into their corresponding cis-1,2-dihydroxy-cyclohexa-3,5-diene derivatives with exceptional stereocontrol.
Quantitative Data on Enzymatic Dihydroxylation
The TDO enzyme system exhibits broad substrate specificity, enabling the synthesis of a variety of chiral building blocks. The yields and enantiomeric purity are consistently high, as summarized in the table below.
| Aromatic Substrate | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Benzene | cis-1,2-Dihydroxycyclohexa-3,5-diene | ~75% | >99% | [2] |
| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | ~92% | >99% | [2] |
| Chlorobenzene (B131634) | (+)-cis-1,2-Dihydroxy-3-chlorocyclohexa-3,5-diene | ~85% | >99% | [2] |
| Bromobenzene (B47551) | (+)-cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene | High | >99% | [1] |
| Iodobenzene | (+)-cis-1,2-Dihydroxy-3-iodocyclohexa-3,5-diene | High | >99% | [1] |
Experimental Protocol: Whole-Cell Biotransformation
This protocol describes the general procedure for the production of chiral cis-dihydrodiols using E. coli JM109 (pDTG601).
1. Culture Preparation and Growth:
- Prepare a starter culture by inoculating Luria-Bertani (LB) medium containing ampicillin (B1664943) (100 µg/mL) with a single colony of E. coli JM109 (pDTG601).
- Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
- Use the starter culture to inoculate a larger volume of LB medium with ampicillin. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
2. Induction of TDO Expression:
- Induce the expression of the toluene dioxygenase enzyme by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for 3-4 hours to allow for protein expression.
3. Biotransformation:
- Harvest the induced cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) and resuspend to a high cell density in the same buffer.
- Transfer the cell suspension to a reaction vessel. Add the aromatic substrate (e.g., toluene, chlorobenzene) to a final concentration of 1-5 g/L. To mitigate substrate toxicity, the arene can be added portion-wise or dissolved in a biocompatible organic solvent like paraffin.[3]
- Incubate the reaction mixture at 25-30°C with gentle agitation for 12-24 hours. Monitor the reaction progress by techniques such as TLC or GC-MS.
4. Product Extraction and Purification:
- Remove the bacterial cells from the reaction mixture by centrifugation.
- Extract the aqueous supernatant multiple times with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude diol can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess can be determined by chiral HPLC or by analysis of diastereomeric derivatives.
Applications in Synthesis
The synthetic utility of chiral cyclohexenediols stems from the orthogonal reactivity of the diol and diene functionalities, allowing for a multitude of stereocontrolled transformations.
Synthesis of Conduritols and Pinitols
Conduritols and their derivatives are a class of cyclitols known for their biological activities, particularly as glycosidase inhibitors. (+)-Pinitol, a naturally occurring cyclitol, has shown potential as a therapeutic agent for diabetes. These molecules can be efficiently synthesized from the diols derived from chlorobenzene or benzene.
Experimental Protocol: Acetonide Protection of Diol
-
Dissolve the cis-dihydrodiol (1.0 eq.) in anhydrous acetone (B3395972) or a mixture of dichloromethane (B109758) and 2,2-dimethoxypropane (B42991) (1.5 eq.).
-
Add a catalytic amount of a Lewis or Brønsted acid, such as p-toluenesulfonic acid (p-TSA) monohydrate (0.01 eq.).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting acetonide is often pure enough for the next step or can be purified by silica gel chromatography.
Synthesis of Oseltamivir (Tamiflu®)
A landmark application of cyclohexenediols is in the synthesis of the antiviral drug oseltamivir. Various synthetic routes leverage the stereochemistry of the diol, derived from bromobenzene or other arenes, to establish the three contiguous stereocenters in the final product. A key transformation often involves the formation and regioselective opening of an aziridine (B145994) intermediate.
Experimental Protocol: Aziridination and Ring Opening (Corey's Synthesis Inspired)
-
Aziridination: To a solution of the protected diene (e.g., compound 8 ) in a suitable solvent like acetonitrile (B52724) at -40°C, add N-bromoacetamide and a Lewis acid such as tin(IV) bromide (SnBr₄). After formation of the bromo-amide intermediate (9 ), treat the crude product with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) to induce ring closure to the aziridine (10 ).
-
Aziridine Ring Opening: Dissolve the aziridine intermediate (10 ) in a solvent mixture with 3-pentanol. Add a catalyst, such as copper(II) triflate (Cu(OTf)₂), and stir the reaction at 0°C to room temperature. This effects a regioselective opening of the aziridine ring to install the key amino and pentyloxy groups, yielding intermediate 11 , a direct precursor to oseltamivir.
Role in Drug Discovery and Development
Beyond their use as synthetic intermediates for established drugs, cyclohexenediol derivatives are valuable scaffolds in their own right for drug discovery. The ability to systematically vary the substitution pattern on the ring allows for the creation of diverse chemical libraries for screening against various biological targets.
Biological Activity of Conduritol Derivatives
Conduritol derivatives, particularly epoxides like Conduritol B epoxide (CBE), are well-characterized mechanism-based irreversible inhibitors of glycosidases.[1] These enzymes are critical in carbohydrate metabolism and glycoprotein (B1211001) processing. By forming a covalent bond with a catalytic nucleophile in the enzyme's active site, these inhibitors cause irreversible inactivation.[1] This property has made them invaluable tools for studying lysosomal storage diseases like Gaucher disease and has spurred interest in their therapeutic potential for conditions such as diabetes.
Conclusion
Chiral cyclohexenediols, produced efficiently and sustainably via microbial oxidation of common arenes, represent a cornerstone class of building blocks for enantioselective synthesis. Their dense functionality and inherent stereochemistry provide a powerful starting point for the construction of complex natural products and active pharmaceutical ingredients, as exemplified by the syntheses of conduritols and oseltamivir. The continued exploration of new biotransformations and novel chemical manipulations of these synthons promises to further expand their role in addressing challenges in synthetic chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (+)-Cyclohexenediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two effective methods for the enantioselective synthesis of (+)-cyclohexenediol: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution. These methods offer high enantioselectivity, providing access to a valuable chiral building block for the synthesis of various pharmaceutical agents and other complex organic molecules.
Method 1: Sharpless Asymmetric Dihydroxylation of 1,3-Cyclohexadiene (B119728)
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of cis-diols from prochiral olefins. The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and a base, simplifies the experimental procedure. For the synthesis of (+)-(1S,2S)-cyclohex-4-ene-1,2-diol, AD-mix-β is employed.
Experimental Protocol
Materials:
-
1,3-Cyclohexadiene
-
AD-mix-β
-
Water
-
Methanesulfonamide (if required for electron-deficient olefins, though not typically necessary for cyclohexadiene)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of olefin) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1,3-cyclohexadiene (1 mmol) to the cooled reaction mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional hour at room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure (+)-(1S,2S)-cyclohex-4-ene-1,2-diol.
Method 2: Enzymatic Kinetic Resolution of (±)-cis-1,2-Diacetoxycyclohex-4-ene
Enzymatic kinetic resolution is a highly effective method for separating enantiomers. This protocol describes the hydrolysis of a racemic mixture of cis-1,2-diacetoxycyclohex-4-ene, where a lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomeric acetate and the hydrolyzed diol. Pseudomonas sp. lipases are known for their high enantioselectivity in the hydrolysis of cyclic diol esters.
Experimental Protocol
Materials:
-
(±)-cis-1,2-Diacetoxycyclohex-4-ene (can be synthesized by acetylation of (±)-cis-cyclohex-4-ene-1,2-diol)
-
Pseudomonas cepacia lipase (immobilized)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (B28343) or another suitable organic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a racemic mixture of cis-1,2-diacetoxycyclohex-4-ene.
-
In a flask, dissolve (±)-cis-1,2-diacetoxycyclohex-4-ene (1 mmol) in a mixture of toluene (10 mL) and phosphate buffer (10 mL).
-
Add immobilized Pseudomonas cepacia lipase (e.g., 100 mg per 1 mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining acetate and the produced diol. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Separate the unreacted (+)-cis-1,2-diacetoxycyclohex-4-ene and the produced (-)-cis-cyclohex-4-ene-1,2-diol by flash column chromatography.
-
The desired (+)-cyclohexenediol can be obtained by hydrolysis of the resolved (+)-acetate.
Data Presentation
| Method | Substrate | Reagents/Catalyst | Solvent(s) | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Sharpless Asymmetric Dihydroxylation | 1,3-Cyclohexadiene | AD-mix-β, OsO₄ (catalytic) | tert-Butanol/Water (1:1) | 85-95 | >98 |
| Enzymatic Kinetic Resolution (Hydrolysis) | (±)-cis-1,2-Diacetoxycyclohex-4-ene | Pseudomonas cepacia Lipase | Toluene/Phosphate Buffer | ~45 (for each enantiomer) | >95 |
Signaling Pathways and Experimental Workflows
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Enzymatic Kinetic Resolution Workflow
Application Notes and Protocols for the Utilization of 1,4-Cyclohexanediol in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Cyclohexanediol (B33098) (1,4-CHD) and its derivatives, particularly 1,4-cyclohexanedimethanol (B133615) (CHDM), are valuable monomers in the synthesis of various polymers, including polyesters and polycarbonates. The rigid and non-planar structure of the cyclohexane (B81311) ring imparts unique properties to the resulting polymers, such as high glass transition temperatures (Tg), excellent thermal stability, and good mechanical performance. The stereochemistry of the 1,4-cyclohexylene unit, specifically the ratio of cis to trans isomers, plays a crucial role in determining the final properties of the polymer, such as its crystallinity and melting temperature (Tm).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polymers using 1,4-cyclohexanediol and its derivatives.
Data Presentation
Table 1: Thermal Properties of Polyesters Synthesized with 1,4-Cyclohexanedimethanol (CHDM) and Various Diacids
| Diacid | cis/trans CHDM Ratio | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Polymer | Reference |
| Terephthalic Acid | 30/70 | 88 | 300 | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | [3] |
| Terephthalic Acid | Not Specified | 63.7 | Not Specified | Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | [4] |
| Adipic Acid | 70% trans | Not Specified | 104 | Poly(1,4-cylcohexylenedimethylene adipate) (PCA) | [1] |
| 2,6-Naphthalenedicarboxylic Acid | Not Specified | >88 | >300 | Poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN) | [5] |
Table 2: Influence of cis/trans Isomer Ratio on the Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
| cis-CHDM Content (%) | trans-CHDM Content (%) | Melting Temperature (Tm) (°C) | Crystallinity |
| Low | High | High | Semicrystalline |
| High | Low | Lower | Amorphous |
| 50 | 50 | Amorphous | Amorphous |
| 10 | 90 | High | Semicrystalline |
Note: Specific quantitative values for Tm and crystallinity at varying cis/trans ratios are often dependent on the specific experimental conditions and are reported across multiple studies. The trend, however, is consistently reported.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation process for synthesizing polyesters from a diacid (or its dimethyl ester) and 1,4-cyclohexanedimethanol (CHDM), a derivative of 1,4-cyclohexanediol.[4][6][7]
Materials:
-
1,4-Cyclohexanedimethanol (CHDM) (cis/trans mixture)
-
Diacid or Dimethyl Ester of Diacid (e.g., Terephthalic Acid, Adipic Acid)
-
Catalyst (e.g., Titanium(IV) butoxide, Antimony trioxide)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Stage 1: Esterification/Transesterification
-
Charge the reaction vessel with the diacid (or dimethyl ester), CHDM (typically in a 1:1.2 to 1:1.5 molar ratio of diacid to diol), and the catalyst (e.g., 200 ppm of Titanium(IV) butoxide).
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture to a temperature of 190-230°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours to allow for the esterification (if starting with a diacid) or transesterification (if starting with a dimethyl ester) reaction to occur. Water or methanol (B129727) will be distilled off and collected. The reaction is typically continued until at least 90% of the theoretical amount of byproduct has been collected.[8]
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg (133 Pa) to facilitate the removal of excess diol and promote the growth of the polymer chains.
-
Continue the reaction under high vacuum and elevated temperature for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester (B1180765) can be extruded and pelletized for further characterization.
Protocol 2: Synthesis of Polycarbonates via Melt Transesterification
This protocol is a general procedure for synthesizing polycarbonate polyols from a carbonate source and 1,4-cyclohexanedimethanol (CHDM).[9][10]
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
Diphenyl carbonate or Dialkyl carbonate
-
Catalyst (e.g., Sodium methoxide, Zinc acetate)
-
Nitrogen gas (high purity)
-
Reaction vessel with mechanical stirring, nitrogen inlet, and a vacuum distillation setup.
Procedure:
-
Charge the reactor with CHDM, diphenyl carbonate (in a near equimolar ratio to the diol), and the catalyst.
-
Purge the system with nitrogen.
-
Heat the mixture to 180°C and maintain for 2 hours under a nitrogen atmosphere.
-
Increase the temperature to 200°C and hold for another 2 hours.
-
Gradually apply a vacuum to the system, reducing the pressure to approximately 10 mmHg.
-
Continue the reaction for 2-3 hours under vacuum at 200°C to remove the phenol (B47542) or alcohol byproduct.
-
For higher molecular weight, the temperature can be increased to 220°C to distill off any excess CHDM.[9]
-
Cool the reactor under nitrogen to obtain the polycarbonate product.
Protocol 3: Enzymatic Polymerization (General Overview)
Enzymatic polymerization offers a greener alternative to traditional polymerization methods. Lipases are commonly used to catalyze the ring-opening polymerization of lactones or the polycondensation of diols and diacids.[11][12] While specific protocols for 1,4-cyclohexanediol are not extensively detailed in the reviewed literature, a general procedure for related monomers is outlined.
Materials:
-
1,4-Cyclohexanediol or a related cyclic monomer
-
Diacid
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry all glassware and reagents thoroughly to avoid water-initiated side reactions.
-
In a reaction vessel under an inert atmosphere, dissolve the diol and diacid in the anhydrous solvent.
-
Add the immobilized lipase to the reaction mixture. The enzyme-to-monomer ratio needs to be optimized for the specific reaction.
-
Heat the reaction to a temperature that is optimal for the enzyme's activity, typically between 60-90°C.
-
Allow the reaction to proceed for 24-72 hours. The progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
To terminate the reaction, cool the mixture and remove the immobilized enzyme by filtration.
-
The polymer can then be isolated by precipitating it in a non-solvent and drying under vacuum.
Mandatory Visualization
Caption: Workflow for polyester or polycarbonate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. US4891421A - Processes for producing polycarbonate polyols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
Application Notes: Protocols for the Selective Oxidation of Cyclohexenediols
Introduction
The oxidation of cyclohexenediols is a versatile transformation in organic synthesis, yielding valuable products dependent on the starting isomer and the chosen oxidative system. This process can be tailored to either preserve the carbon skeleton, producing diones, or to induce ring cleavage, forming dicarboxylic acids. For instance, the oxidation of 1,4-cyclohexanediol (B33098) is a key step in synthesizing 1,4-cyclohexanedione, a crucial building block for various complex molecules and materials.[1] Conversely, the oxidative cleavage of 1,2-cyclohexanediol (B165007) provides an alternative route to adipic acid, a vital monomer in the polymer industry.[2]
These application notes provide detailed protocols for two distinct oxidative transformations of cyclohexenediol isomers, targeting researchers, scientists, and professionals in drug development. The protocols emphasize the use of environmentally conscious reagents like hydrogen peroxide, which generates water as a benign byproduct.[3]
Quantitative Data Summary
The selection of an appropriate oxidant and catalyst system is critical for achieving high yield and selectivity. The following tables summarize quantitative data from various reported protocols for the oxidation of different cyclohexanediol isomers.
Table 1: Oxidation of 1,4-Cyclohexanediol to 1,4-Cyclohexanedione
| Oxidant System | Catalyst/Ligand | Temperature (°C) | Time (h) | Substrate Conversion (%) | Product Yield (%) | Reference |
| Hydrogen Peroxide | Sodium Tungstate (B81510) / Oxalic Acid | 80 | 24 | 95.2 | ~94.3 (calculated from 99.1% selectivity) | [4] |
| Hydrogen Peroxide | Sodium Tungstate / Salicylic Acid | 80 | 24 | - | 78 | [5] |
| Hydrogen Peroxide | Sodium Tungstate / o-Phenanthroline | 80 | 12 | - | - | [5] |
Table 2: Oxidative Cleavage of 1,2-Cyclohexanediol to Adipic Acid
| Oxidant System | Catalyst | Substrate | Outcome | Reference |
| Hydrogen Peroxide | 12-Tungstophosphoric Acid | trans-1,2-Cyclohexanediol (B13532) | Near-quantitative conversion to Adipic Acid | [3][6][7] |
| Oxygen | Transition Metal Compounds + HNO₃/Organic Nitrites | 1,2-Cyclohexanediol | Synthesis of Adipic Acid | [2] |
Experimental Workflow
The general workflow for the oxidation of cyclohexenediols involves the preparation of reagents, the reaction under controlled conditions, followed by product isolation and purification.
Caption: General experimental workflow for the oxidation of this compound.
Protocol 1: Synthesis of 1,4-Cyclohexanedione from 1,4-Cyclohexanediol
This protocol details the oxidation of 1,4-cyclohexanediol using a hydrogen peroxide-sodium tungstate system, a method noted for being environmentally friendly.[5]
A. Materials and Equipment
-
1,4-Cyclohexanediol (11.6 g)
-
Sodium tungstate (0.66 g)
-
30% Hydrogen peroxide solution (30 mL)
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thermometer
-
Distillation apparatus
-
Standard laboratory glassware
B. Experimental Procedure
-
Catalyst Preparation: Add sodium tungstate (0.66 g), the chosen ligand (e.g., 0.25 g oxalic acid), and 30 mL of 30% hydrogen peroxide to a three-necked flask equipped with a magnetic stir bar.[4][5]
-
Initial Stirring: Stir the mixture for 5 minutes at room temperature to allow for the formation of the active catalytic species.[5]
-
Substrate Addition: Add 11.6 g of 1,4-cyclohexanediol to the flask.[5]
-
Reaction: Heat the reaction mixture to a set temperature of 80°C and maintain vigorous stirring.[5]
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1,4-cyclohexanedione, can be isolated by distillation from the reaction mixture.[5] The product is a white solid at room temperature with a melting point of 77-79°C.[8]
C. Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction should be performed in a well-ventilated fume hood.
-
Use caution when heating the reaction mixture, as the decomposition of hydrogen peroxide can be exothermic.
Protocol 2: Oxidative Cleavage of trans-1,2-Cyclohexanediol to Adipic Acid
This protocol describes the ring-opening oxidation of a vicinal diol to a dicarboxylic acid using a 12-tungstophosphoric acid-hydrogen peroxide system.[6][7] This method is highly efficient for converting trans-1,2-cyclohexanediol into adipic acid.[3]
A. Materials and Equipment
-
trans-1,2-Cyclohexanediol
-
12-Tungstophosphoric acid (catalytic amount)
-
30% Hydrogen peroxide solution
-
Suitable solvent (e.g., water or an aqueous-organic mixture)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Crystallization dish
-
Vacuum filtration apparatus
B. Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve trans-1,2-cyclohexanediol and a catalytic amount of 12-tungstophosphoric acid in the chosen solvent.
-
Oxidant Addition: Slowly add the 30% hydrogen peroxide solution to the stirred mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC or GC). The oxidative cleavage of the vicinal diol is the rate-determining step in this process.[6][7]
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the adipic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
C. Mechanistic Insight
The proposed mechanism for this oxidative cleavage involves several steps:
-
Initial oxidation of the vicinal diol to an α-hydroxyketone.[6][7]
-
Nucleophilic attack of hydrogen peroxide on the carbonyl carbon.[6][7]
-
A subsequent Baeyer-Villiger type rearrangement to form a cyclic ester intermediate.[6][7]
-
Finally, hydrolysis and further oxidation yield the dicarboxylic acid product.[6][7]
D. Safety Precautions
-
Handle 12-tungstophosphoric acid with care as it is corrosive.
-
Adhere to the safety guidelines for handling 30% hydrogen peroxide as mentioned in the previous protocol.
-
Conduct the reaction in a well-ventilated fume hood.
References
- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 5. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 6. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System [jstage.jst.go.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of Cyclohexenediol in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexenediols, particularly cis-1,2-dihydroxycyclohexa-3,5-dienes, are versatile chiral building blocks in the synthesis of a wide array of complex and biologically active natural products. These synthons are readily accessible in high enantiopurity through the chemoenzymatic oxidation of aromatic precursors by microorganisms such as genetically engineered E. coli. The dense functionality of these diols, including a diene system and vicinal diols, allows for a variety of stereocontrolled transformations, making them invaluable starting materials for the synthesis of important pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the use of cyclohexenediols in the synthesis of notable natural products like the antiviral drug oseltamivir (B103847) and the glycosidase inhibitor conduritol.
Application Note 1: Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. The synthesis of oseltamivir often utilizes a cyclohexenediol-derived precursor to establish the correct stereochemistry of the cyclohexene (B86901) core.
Quantitative Data for Oseltamivir Synthesis
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Asymmetric Diels-Alder | Butadiene & Acrylate derivative | Bicyclic lactone | CBS catalyst | - | [1][2] |
| 2 | Halolactonization | Bicyclic lactone | Bromolactone | NBS, water | - | [2] |
| 3 | Amide formation | Bromolactone | Amide | Ammonia | - | [1] |
| 4 | Iodolactamization | Amide | Iodolactam | Iodine, TMS-triflate | - | [1] |
| 5 | BOC protection | Iodolactam | BOC-protected lactam | Boc anhydride | - | [1] |
| 6 | Elimination | BOC-protected lactam | Alkene | DBU | - | [1] |
| 7 | Allylic bromination | Alkene | Allylic bromide | NBS | - | [1] |
| 8 | Amide cleavage & Elimination | Allylic bromide | Diene ethyl ester | Ethanol, Cs₂CO₃ | - | [1] |
| 9 | Aziridination | Diene ethyl ester | Aziridine (B145994) | N-bromoacetamide, SnBr₄ | - | [1] |
| 10 | Aziridine opening | Aziridine | Amino ether | 3-pentanol (B84944), BF₃·OEt₂ | - | [1] |
| 11 | Deprotection & Salt formation | Amino ether | Oseltamivir phosphate | Pd/C, Ph₃P, 1,3-dimethylbarbituric acid; H₃PO₄ | 22 (overall) | [2] |
Experimental Protocol: Key Step - Aziridination and Ring Opening (Illustrative)
Materials:
-
Diene ethyl ester intermediate
-
N-bromoacetamide (NBA)
-
Tin(IV) bromide (SnBr₄)
-
Dichloromethane (DCM), anhydrous
-
3-Pentanol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
Aziridination:
-
Dissolve the diene ethyl ester in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of SnBr₄ in DCM dropwise.
-
Stir the mixture for 15 minutes, then add a solution of NBA in DCM dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Warm the mixture to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aziridine intermediate.
-
-
Aziridine Ring Opening:
-
Dissolve the purified aziridine in 3-pentanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Oseltamivir Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite inhibits the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[3][4][5][6]
Caption: Oseltamivir inhibits influenza virus release.
Application Note 2: Synthesis of Conduritols
Conduritols are a class of polyhydroxylated cyclohexene derivatives that act as inhibitors of various glycosidases. Their synthesis often starts from chemoenzymatically produced cis-1,2-dihydroxycyclohexa-3,5-dienes, which provides a chiral scaffold for the introduction of additional hydroxyl groups with defined stereochemistry.
Quantitative Data for Conduritol C Synthesis
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Acetonide Protection | Methyl-cyclohexadienediol | Acetonide derivative | 2,2-Dimethoxypropane, p-TsOH | - | [7] |
| 2 | Iodohydrin Formation | Acetonide derivative | Iodohydrin | I₂, AgNO₃, acetone/water | - | [7] |
| 3 | Epoxidation & Diol Formation | Iodohydrin | Diol | aq. KOH, reflux | 56 (one-pot) | [7] |
| 4 | Acetonide Deprotection | Diol | Methyl-conduritol C | Dowex 50, methanol | 83 | [7] |
Experimental Protocol: Key Step - Chemoenzymatic Dihydroxylation
Materials:
-
Aromatic precursor (e.g., bromobenzene)
-
E. coli JM109 (pDTG601) culture
-
Fermentation medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Bioreactor
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Culture Growth:
-
Inoculate a starter culture of E. coli JM109 (pDTG601) in fermentation medium and grow overnight at 37 °C with shaking.
-
Use the starter culture to inoculate a larger volume in a bioreactor.
-
Grow the cells at 37 °C with controlled pH and dissolved oxygen until the desired cell density is reached.
-
Induce the expression of the dioxygenase enzyme with IPTG and continue the culture for several hours.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Add the aromatic precursor (e.g., bromobenzene) to the cell suspension.
-
Incubate the mixture with shaking at an appropriate temperature (e.g., 30 °C) for 24-48 hours. Monitor the formation of the cis-dihydrodiol by GC-MS or HPLC.
-
-
Extraction and Purification:
-
Remove the cells by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically pure cis-1,2-dihydroxycyclohexa-3,5-diene.
-
Conduritol Mechanism of Action: Glycosidase Inhibition
Conduritol B epoxide, a derivative of conduritol, acts as a mechanism-based irreversible inhibitor of certain glycosidases, such as glucocerebrosidase. It mimics the natural substrate and forms a covalent bond with a nucleophilic residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal processing of glycans and can be used to study cellular processes involving these enzymes.[8][9][10][11]
Caption: Conduritol B epoxide irreversibly inhibits glycosidases.
Conclusion
cis-Cyclohexenediols are powerful and versatile chiral synthons that have enabled the efficient and stereoselective synthesis of numerous important natural products. The chemoenzymatic approach to their production offers a green and scalable route to these valuable building blocks. The application notes and protocols provided herein for the synthesis of oseltamivir and conduritols highlight the strategic utility of cyclohexenediols in modern organic synthesis and drug development. The ability to manipulate the diene and diol functionalities with high stereocontrol will undoubtedly continue to inspire the development of novel synthetic routes to other complex and biologically significant molecules.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Cyclohexenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral drug often resides in only one of its enantiomers. Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly method for the separation of racemates. Lipases, in particular, are widely utilized due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. This document provides detailed application notes and protocols for the enzymatic resolution of racemic cyclohexenediol derivatives, which are valuable chiral building blocks for the synthesis of various pharmaceutical agents, including the antiviral drug Oseltamivir (Tamiflu).
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the lipase-catalyzed resolution of a racemic this compound, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated based on their different physical properties. The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate.
Experimental Protocols
The following protocols are based on established methodologies for the lipase-catalyzed kinetic resolution of this compound derivatives and related compounds.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of a Racemic Cyclohexenol Derivative
This protocol is adapted from the kinetic resolution of racemic trans-6-(diallylamino)cyclohex-3-enol, a precursor to chiral cyclohexene-1,2-diamine derivatives used in drug synthesis.
Materials:
-
Racemic trans-6-(diallylamino)cyclohex-3-enol
-
Lipase (B570770) from Burkholderia cepacia (PSL-C, Amano)
-
Vinyl acetate (B1210297) (acyl donor)
-
Organic solvent (e.g., Diisopropyl ether)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Temperature-controlled bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic trans-6-(diallylamino)cyclohex-3-enol in diisopropyl ether.
-
Addition of Reagents: Add vinyl acetate as the acylating agent.
-
Enzyme Addition: Add the lipase from Burkholderia cepacia (PSL-C) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Reaction Monitoring: Analyze the aliquots using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Work-up: Wash the filtrate with a suitable aqueous solution if necessary, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Separate the resulting acylated product from the unreacted alcohol by column chromatography on silica gel.
Protocol 2: Analytical Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the product and the unreacted substrate is a critical measure of the success of the resolution. Chiral HPLC is the most common method for this determination.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Samples of the acylated product and the unreacted alcohol
Procedure:
-
Sample Preparation: Prepare dilute solutions of the purified acylated product and the unreacted alcohol in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds absorb (e.g., 210 nm or 254 nm).
-
-
Injection and Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of this compound derivatives and related compounds.
Table 1: Lipase-Catalyzed Resolution of trans-6-(diallylamino)cyclohex-3-enol
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| PSL-C | Vinyl acetate | Diisopropyl ether | 48 | 51 | >99 | 96 |
Table 2: Enzymatic Desymmetrization of meso-1,3-Cyclohexanediol Diacetate
| Enzyme | Reaction Type | Yield (%) | ee of Product (%) |
| CALB | Hydrolysis | 97 | >99 |
Applications in Drug Development
Enantiomerically pure this compound derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals.
-
Oseltamivir (Tamiflu): One of the most prominent applications is in the synthesis of the antiviral drug Oseltamivir.[1] The core cyclohexene (B86901) ring of Oseltamivir contains three stereocenters, and its specific stereochemistry is crucial for its therapeutic activity against the influenza virus.[1] The commercial synthesis of Oseltamivir starts from shikimic acid, a naturally occurring chiral molecule.[1] However, numerous alternative synthetic routes have been developed, many of which rely on chiral cyclohexene derivatives as key intermediates.[2] The enzymatic resolution of racemic this compound derivatives provides an efficient pathway to obtain these essential chiral building blocks.[3]
Visualizations
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic this compound.
Signaling Pathway of Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed enantioselective acylation pathway.
References
Cyclohexenediol: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers in Drug Development
Cyclohexenediol, particularly its saturated analogue 1,4-cyclohexanediol (B33098), serves as a valuable and versatile starting material and intermediate in the synthesis of a range of pharmaceutical compounds. Its rigid cyclohexane (B81311) core provides a useful scaffold for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides an overview of the applications of this compound as a precursor, with a focus on the synthesis of the versatile intermediate 1,4-cyclohexanedione (B43130), its application in the synthesis of a precursor for the analgesic Cebranopadol, and its role as a key intermediate in the production of the antimalarial drug Dihydroartemisinin (B1670584). Detailed experimental protocols and quantitative data are provided to facilitate laboratory application.
Synthesis of 1,4-Cyclohexanedione: A Key Pharmaceutical Intermediate
1,4-Cyclohexanedione is a highly versatile platform molecule used in the synthesis of various pharmaceuticals. It can be efficiently synthesized from 1,4-cyclohexanediol through oxidation or catalytic dehydrogenation.
Data Presentation: Synthesis of 1,4-Cyclohexanedione
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Oxidation | Sodium tungstate (B81510), Oxalic acid, 30% Hydrogen peroxide | Water | 80 | 24 | 95.2 | 99.1 | ~94.3 | [1] |
| Oxidation | Sodium tungstate, o-phenanthroline, Hydrogen peroxide | Water | 80 | 12 | - | - | - | [2] |
| Catalytic Dehydrogenation | Cu-Ce-Co-Mg-Al-carbon catalyst | - | 300 | - | 47.7 | 90.0 | ~42.9 | [1] |
| Catalytic Dehydrogenation | Composite metal catalyst on a fixed bed | Water | 250 | - | - | - | - | [2] |
Note: Yield is estimated from conversion and selectivity where not explicitly stated.
Experimental Protocols
Protocol 1: Oxidation of 1,4-Cyclohexanediol to 1,4-Cyclohexanedione [1][2]
-
Materials: 1,4-cyclohexanediol (11.6 g), sodium tungstate (0.66 g), oxalic acid (0.25 g), 30% hydrogen peroxide (30 ml), water, three-necked flask, stirrer, heating mantle.
-
Procedure:
-
To a three-necked flask, add sodium tungstate (0.66 g), oxalic acid (0.25 g), and 30 ml of 30% hydrogen peroxide.
-
Stir the mixture for 5 minutes.
-
Add 11.6 g of 1,4-cyclohexanediol to the flask.
-
Set the temperature to 80°C and allow the reaction to proceed for 24 hours with continuous stirring.
-
After the reaction is complete, the product, 1,4-cyclohexanedione, is obtained by distillation.
-
Protocol 2: Catalytic Dehydrogenation of 1,4-Cyclohexanediol [2]
-
Materials: 1,4-cyclohexanediol (20% aqueous solution), oxidized composite metal catalyst (10 g), fixed-bed reactor, high-temperature furnace.
-
Procedure:
-
Pack a fixed-bed reactor with 10 g of the oxidized catalyst.
-
Reduce the catalyst in situ at 330°C to obtain the active composite metal catalyst.
-
Pass a 20% aqueous solution of 1,4-cyclohexanediol through the reactor at a flow rate of 1000/h.
-
Maintain the reaction temperature at 250°C and a pressure of 0.2 MPa.
-
The product, 1,4-cyclohexanedione, is collected from the reactor outlet.
-
Experimental Workflow: Synthesis of 1,4-Cyclohexanedione
Application in the Synthesis of a Cebranopadol Precursor
Cebranopadol is a novel analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) and µ-opioid peptide (MOP) receptors. A key intermediate in its synthesis is 4-(dimethylamino)-4-phenyl-cyclohexanone, which can be prepared from 1,4-cyclohexanedione monoketal, thus linking its synthesis back to 1,4-cyclohexanediol.
Experimental Protocol: Synthesis of 4-(dimethylamino)-4-phenyl-cyclohexanone (Precursor to Cebranopadol)[3]
This synthesis is a multi-step process starting from 1,4-cyclohexanedione monoketal.
Step 1: Strecker Synthesis to Aminonitrile
-
Materials: 1,4-cyclohexanedione monoethylene glycol ketal, potassium cyanide, dimethylamine (B145610) hydrochloride, solvent.
-
Procedure: A Strecker synthesis is performed using 1,4-cyclohexanedione monoethylene glycol ketal, potassium cyanide, and dimethylamine hydrochloride to yield the corresponding aminonitrile.
Step 2: Bruylants Reaction
-
Materials: Aminonitrile from Step 1, Grignard reagent (e.g., phenylmagnesium bromide), ether as solvent.
-
Procedure: The aminonitrile is subjected to a Bruylants reaction with a Grignard reagent to introduce the phenyl group and form the ketal-protected phenyl dimethylamino-cyclohexane.
Step 3: Ketal Deprotection
-
Materials: Ketal-protected phenyl dimethylamino-cyclohexane from Step 2, acidic solution.
-
Procedure: The ketal protecting group is removed under acidic conditions to yield 4-(dimethylamino)-4-phenyl-cyclohexanone.
Logical Relationship: From Cyclohexanediol to Cebranopadol Precursor
Signaling Pathway: Mechanism of Action of Cebranopadol
Cebranopadol exerts its analgesic effects by acting as an agonist at both the NOP and MOP receptors, which are G-protein coupled receptors (GPCRs).[3][4] This dual agonism is believed to provide effective pain relief with a potentially better side-effect profile compared to traditional opioids that primarily target the MOP receptor.
Role in the Synthesis of Dihydroartemisinin
Dihydroartemisinin is a potent antimalarial drug and the active metabolite of artemisinin (B1665778) and its derivatives. 1,4-Cyclohexanediol is cited as a critical intermediate in the complex synthesis of dihydroartemisinin.[5] While a detailed, publicly available protocol for the direct conversion of 1,4-cyclohexanediol into a core artemisinin intermediate is not readily found in the literature, its importance as a building block is acknowledged in the pharmaceutical industry.
Signaling Pathway: Mechanism of Action of Dihydroartemisinin
The antimalarial activity of dihydroartemisinin is dependent on its endoperoxide bridge. Inside the Plasmodium parasite, which resides in iron-rich red blood cells, the endoperoxide bridge is cleaved by ferrous iron (Fe²⁺) from heme. This cleavage generates highly reactive oxygen and carbon-centered radicals. These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and other essential biomolecules, leading to oxidative stress and ultimately, parasite death.
These application notes demonstrate the significance of this compound and its derivatives as foundational molecules in the synthesis of important pharmaceuticals. The provided protocols and data offer a starting point for researchers to explore and optimize these synthetic routes in a laboratory setting.
References
- 1. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 2. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Large-Scale Production of 1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for the large-scale synthesis of 1,2-cyclohexanediol (B165007), a crucial intermediate in the pharmaceutical and chemical industries. Detailed protocols for the stereoselective synthesis of both cis and trans isomers are presented, along with a summary of alternative and emerging production technologies.
Introduction
1,2-Cyclohexanediol is a vicinal diol that exists as two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). These isomers serve as versatile building blocks in organic synthesis. Their applications are extensive, ranging from the production of polyester (B1180765) resins and epoxy resin diluents to their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] In drug development, for instance, trans-1,2-cyclohexanediol has been shown to have a synergistic effect in enhancing the percutaneous absorption of certain active pharmaceutical ingredients, making it valuable in the formulation of transdermal patches.[5][6] The stereochemistry of the diol is critical, as the spatial arrangement of the hydroxyl groups dictates the molecule's properties and reactivity in subsequent synthetic steps. Therefore, stereoselective synthesis is of paramount importance.
General Production Workflow
The chemical synthesis of 1,2-cyclohexanediol predominantly starts from cyclohexene (B86901). The choice of oxidation agent and reaction conditions determines the stereochemical outcome, yielding either the cis or trans isomer. The general workflow involves the oxidation of the cyclohexene double bond, followed by hydrolysis (if necessary) and subsequent purification of the final product.
Caption: General workflow for the synthesis of 1,2-cyclohexanediol isomers.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of cis-1,2-Cyclohexanediol via Syn-dihydroxylation
This protocol is based on the Upjohn dihydroxylation method, which uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[7][8] This method is highly selective for syn-addition, yielding the cis-diol.
Materials:
-
Cyclohexene (100 mmol, 8.22 g, 10.1 mL)
-
N-methylmorpholine N-oxide (NMO) monohydrate (110 mmol, 14.8 g)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol, ~0.27 mmol, ~2.7 g)
-
Acetone (B3395972) (40 mL)
-
Water (60 mL)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Magnesium silicate (B1173343) (Magnesol)
-
Sulfuric acid (H₂SO₄), 1N or as needed for neutralization
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (for extraction)
-
n-Butanol (for azeotropic distillation)
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Water bath
-
Rotary evaporator
-
Filtration apparatus (sintered-glass funnel)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, combine N-methylmorpholine N-oxide monohydrate (14.81 g, 0.1097 mole), water (40 mL), and acetone (20 mL). Stir until the solids are dissolved.[7]
-
Addition of Catalyst and Substrate: To the solution, add the osmium tetroxide solution (ca. 70 mg OsO₄, 0.27 mmol) followed by cyclohexene (10.1 mL, 0.100 mole).[7][8]
-
Reaction: Stir the two-phase solution vigorously under a nitrogen atmosphere at room temperature. The reaction is mildly exothermic; use a water bath to maintain the temperature. The mixture will become homogeneous and turn light brown as the reaction proceeds.[7]
-
Monitoring: Allow the reaction to stir overnight (approx. 18 hours). Monitor the reaction completion using Thin Layer Chromatography (TLC).[7]
-
Quenching and Workup:
-
Once complete, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in 20 mL of water. Stir for 10 minutes to decompose the osmate ester.[7]
-
Filter the mixture through a pad of Celite or additional Magnesol to remove the black osmium dioxide precipitate. Wash the filter cake with acetone.[7]
-
Combine the filtrate and washes and neutralize to pH 7 with sulfuric acid.[8]
-
-
Purification:
-
Remove the acetone using a rotary evaporator.[8]
-
Adjust the pH of the remaining aqueous solution to 2 with sulfuric acid.[8]
-
Saturate the solution with NaCl and perform multiple extractions with ethyl acetate.[8]
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate to maximize recovery.[8]
-
Combine all organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent like ethyl acetate or diethyl ether to obtain pure cis-1,2-cyclohexanediol.[8]
-
Safety Note: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage. Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[8]
Protocol 2: Large-Scale Synthesis of trans-1,2-Cyclohexanediol via Anti-dihydroxylation
This protocol involves the epoxidation of cyclohexene using in situ generated performic acid, followed by acid-catalyzed hydrolysis of the intermediate epoxide. This sequence results in anti-dihydroxylation to produce the trans-diol.[9][10]
Materials:
-
Cyclohexene (100 mmol, 8.22 g, 10.2 mL)
-
Formic acid (99%) (800 mmol, 37 g, 30 mL)
-
Hydrogen peroxide (30% aqueous solution) (130 mmol, 14 g, 13 mL)
-
Sodium hydroxide (B78521) (NaOH) (150 mmol, 6.0 g)
-
Concentrated hydrochloric acid (HCl) (for neutralization)
-
Water
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Preparation of Performic Acid: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, prepare a solution of 30 mL of formic acid and 13 mL of 30% hydrogen peroxide. Cool the mixture to 0°C in an ice bath.[9]
-
Addition of Cyclohexene: Slowly add cyclohexene (10.2 mL, 100 mmol) dropwise to the cooled performic acid solution while stirring. Maintain the internal temperature below 80°C (ideally 40-45°C) by controlling the addition rate and using the ice bath as needed.[9][10]
-
Reaction: After the addition is complete (approx. 35 minutes), continue stirring. The reaction involves the formation of a formate ester intermediate.[9]
-
Peroxide Test: After the reaction period, test the mixture for the presence of residual peroxides using potassium iodide-starch test strips. If the test is positive, heat the mixture in a 60-70°C water bath until the test is negative. If it remains positive after an hour, add a small amount of sodium disulfite to quench the remaining peroxide.[9]
-
Removal of Acid: Remove the formic acid and water using a rotary evaporator at a reduced pressure (approx. 12 hPa).[9]
-
Hydrolysis of Formate Ester:
-
Cool the viscous residue.
-
Carefully add a solution of sodium hydroxide (6.0 g in 30 mL of water). This hydrolysis step is exothermic; ensure the internal temperature does not exceed 60°C.[9]
-
-
Neutralization and Workup:
-
Purification:
-
The solid residue is distilled under reduced pressure using a short-path distillation apparatus (bp 123°C at 13 hPa).[9]
-
The product will crystallize upon distillation, so the condenser may need gentle heating with a hot air gun to prevent clogging.[9] The final product is pure trans-1,2-cyclohexanediol.
-
Safety Note: Hydrogen peroxide and formic acid are corrosive. Performic acid is a strong and potentially explosive oxidizing agent. Conduct the reaction behind a safety shield and avoid high temperatures.[10]
Data Presentation: Comparison of Synthesis Methods
| Parameter | cis-1,2-Cyclohexanediol (OsO₄/NMO) | trans-1,2-Cyclohexanediol (Performic Acid) | Zeolite-Catalyzed Hydrolysis |
| Starting Material | Cyclohexene | Cyclohexene | Cyclohexene Oxide |
| Key Reagents | OsO₄ (catalytic), NMO | H₂O₂, HCOOH | H₂O, H-ZSM-5 catalyst |
| Stereoselectivity | Syn-addition (cis product) | Anti-addition (trans product) | trans product |
| Reported Yield | 91-96%[8] | 65-82%[9][10] | ~88%[2] |
| Purity | High after recrystallization | High after distillation | High |
| Reaction Time | ~18 hours[7] | < 1 hour (addition) + workup[9] | ~2 hours[2] |
| Key Advantages | High yield and selectivity | Inexpensive reagents | Catalyst is reusable, solvent-free[2] |
| Key Disadvantages | High cost and toxicity of OsO₄ | Use of strong, corrosive acids | Requires pre-synthesis of epoxide |
Alternative and "Green" Production Routes
To mitigate the environmental impact and hazards associated with traditional methods, several alternative routes are under investigation. These "green" approaches often focus on using reusable catalysts, safer oxidants, and solvent-free conditions.
Caption: Overview of alternative and green routes for 1,2-cyclohexanediol synthesis.
-
Zeolite-Catalyzed Reactions: Zeolites like H-ZSM-5 can effectively catalyze the hydrolysis of cyclohexene oxide to trans-1,2-cyclohexanediol under mild, solvent-free conditions.[2] This method offers the significant advantage of a reusable solid acid catalyst, simplifying product purification and reducing waste.[2] Yields of around 88.6% have been reported with high selectivity.[2]
-
Continuous Flow Microreactors: The synthesis of trans-1,2-cyclohexanediol, which involves highly exothermic steps, can be performed more safely and efficiently in a continuous flow microreactor.[11] This technology allows for superior temperature control, faster reaction rates, and often results in a higher purity product compared to conventional batch production.[11][12]
-
Biocatalysis: While still an emerging area for this specific molecule, biocatalytic routes using engineered microorganisms or isolated enzymes present a promising green alternative.[13] These processes operate under mild aqueous conditions, avoiding harsh chemicals and high temperatures, and can be designed for high selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH0441449A - Production of cyclohexane-1,2-diol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Cyclohexenediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various cyclohexenediol isomers. The selection of an appropriate purification method is critical in research and drug development to ensure the desired purity and yield of the final compound. The methods described herein include crystallization, distillation, extraction, and chromatography, with specific examples for different isomers of this compound.
Purification of trans-1,2-Cyclohexanediol (B13532)
trans-1,2-Cyclohexanediol is a valuable intermediate in organic synthesis. Its purification is often crucial to remove byproducts and unreacted starting materials.
Application Note: Crystallization and Distillation
A common and effective method for the purification of trans-1,2-cyclohexanediol involves a combination of extraction, crystallization, and distillation. This multi-step process is particularly useful for isolating the diol from the reaction mixture after its synthesis, for instance, from the oxidation of cyclohexene.
The initial crude product, often containing residual solvents and byproducts, can be first purified by crystallization from a suitable solvent like ethyl acetate (B1210297).[1] For higher purity, the crystallized product can be further subjected to distillation under reduced pressure.[1]
Table 1: Purification Data for trans-1,2-Cyclohexanediol
| Purification Step | Solvent/Conditions | Melting Point (°C) | Yield/Recovery | Reference |
| Crystallization (Crude) | Ethyl Acetate | 90-98 | 77-90 g (from 1.0 mole cyclohexene) | [1] |
| Crystallization (Mother Liquor) | Ethyl Acetate | 80-89 | 4-15 g (additional) | [1] |
| Distillation | 120-125°C / 4 mm Hg | 101-104 | Not specified | [1][2] |
| Recrystallization | Acetone, Carbon Tetrachloride, or Ethyl Acetate | Not specified | Not specified | [3] |
Experimental Protocol: Purification of trans-1,2-Cyclohexanediol by Extraction, Crystallization, and Distillation
This protocol is adapted from a procedure for the synthesis of trans-1,2-cyclohexanediol from cyclohexene.[1]
Materials:
-
Crude trans-1,2-cyclohexanediol reaction mixture
-
Ethyl acetate
-
Sodium hydroxide (B78521) solution
-
Distillation apparatus
-
Filtration apparatus
-
Ice bath
Procedure:
-
Extraction:
-
To the crude reaction mixture (after removal of formic acid and water), add an ice-cold solution of sodium hydroxide.[1]
-
Warm the alkaline solution to 45°C and add an equal volume of ethyl acetate.[1]
-
Extract the aqueous layer multiple times (e.g., six times) with equal volumes of ethyl acetate at 45°C.[1]
-
Combine all the ethyl acetate extracts.[1]
-
-
Crystallization:
-
Distillation:
-
Combine the crude crystalline products.
-
Perform a vacuum distillation at approximately 120-125°C and 4 mm Hg pressure to obtain the purified trans-1,2-cyclohexanediol.[1]
-
Caption: Workflow for the purification of trans-1,2-cyclohexanediol.
Purification of cis-1,2-Cyclohexanediol (B155557)
The purification of cis-1,2-cyclohexanediol often involves extraction and crystallization steps to isolate it from the reaction mixture and byproducts.
Application Note: Extraction and Crystallization
For the purification of cis-1,2-cyclohexanediol, a multi-step extraction process followed by crystallization is effective. After the synthesis, the product is typically in an aqueous solution with other reagents. Extraction with a suitable organic solvent, such as n-butanol, allows for the separation of the diol.[4] Subsequent evaporation of the solvent and recrystallization from a solvent system like diethyl ether or diisopropyl ether yields the purified product.[4][5]
Table 2: Purification Data for cis-1,2-Cyclohexanediol
| Purification Step | Solvent/Conditions | Melting Point (°C) | Yield | Reference |
| Extraction | n-Butanol | - | 12.1 g (white solid) | [4] |
| Recrystallization | Diisopropyl ether | 96-97 | 89-90% (10.18-10.32 g) | [4] |
| Recrystallization | Ether | 95-97 | 91% (10.6 g) | [5] |
Experimental Protocol: Purification of cis-1,2-Cyclohexanediol by Extraction and Crystallization
This protocol is based on a procedure for the synthesis of cis-1,2-cyclohexanediol.[4]
Materials:
-
Aqueous solution containing crude cis-1,2-cyclohexanediol
-
Sulfuric acid (12 N)
-
n-Butanol
-
Sodium chloride solution (25%)
-
Diethyl ether or diisopropyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acidification and Extraction:
-
Solvent Removal:
-
Evaporate the n-butanol extracts under vacuum using a rotary evaporator to obtain a solid residue.[4]
-
-
Crystallization:
-
Dissolve the solid residue in a minimal amount of boiling diethyl ether or diisopropyl ether.[4]
-
Allow the solution to cool, which may be facilitated by cooling to approximately -15°C, to induce crystallization.[4]
-
Filter the crystalline product, wash with cold solvent, and dry to obtain purified cis-1,2-cyclohexanediol.[4]
-
Caption: Workflow for the purification of cis-1,2-cyclohexanediol.
General Purification Techniques for Cyclohexanediols
Beyond the specific examples above, several other techniques can be applied for the purification of cyclohexanediol isomers. The choice of method will depend on the specific isomer, the nature of the impurities, and the desired final purity.
Distillation
Distillation is a suitable method for separating cyclohexanediols from non-volatile impurities or from solvents with significantly different boiling points.[1][6] Vacuum distillation is often preferred to prevent decomposition at high temperatures.[1]
Column Chromatography
For the separation of complex mixtures or isomers with similar physical properties, column chromatography can be a powerful tool.[7] The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase will be critical for achieving good separation.
Sublimation
Sublimation can be an effective purification method for some cyclohexanediol isomers, offering a way to obtain high-purity crystals without the use of solvents.[7]
Polymorph Screening and Crystallization
Different crystalline forms (polymorphs) of cyclohexanediols can be obtained by crystallization from various solutions, by sublimation, or by cooling the melt.[8] Understanding the polymorphic behavior can be important for controlling the physical properties of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 反-1,2-环己二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 4. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Cyclohexenediol Synthesis
Welcome to the technical support center for cyclohexenediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of cis- and trans-cyclohexanediols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2-cyclohexanediol (B165007)?
A1: The two primary methods for synthesizing 1,2-cyclohexanediol from cyclohexene (B86901) are oxidation with performic acid to produce the trans-isomer and catalytic dihydroxylation using osmium tetroxide to yield the cis-isomer.[1] Another common route to trans-1,2-cyclohexanediol (B13532) is the hydrolysis of cyclohexene oxide.[1][2]
Q2: My yield of trans-1,2-cyclohexanediol is low when using the performic acid method. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Reaction Temperature: The temperature during the addition of cyclohexene to the performic acid solution is critical and should be maintained between 40-45°C.[1] Temperatures exceeding this range can lead to side reactions, while lower temperatures may result in an incomplete reaction.
-
Incomplete Hydrolysis: The reaction initially forms formate (B1220265) esters of the diol. Incomplete hydrolysis of these esters will result in a lower yield of the final diol product. Ensure that the hydrolysis with sodium hydroxide (B78521) is carried out effectively.[3]
-
Peroxide Decomposition: If residual peroxides are not properly quenched before workup, they can lead to unwanted side reactions and product degradation. A negative peroxide test should be confirmed before proceeding.[3]
-
Inefficient Extraction: The diol product needs to be thoroughly extracted from the aqueous layer. Multiple extractions with a suitable solvent like ethyl acetate (B1210297) are recommended to maximize recovery.[1]
Q3: I am having trouble with the osmium tetroxide-catalyzed synthesis of cis-1,2-cyclohexanediol (B155557). What should I look out for?
A3: Key factors for a successful cis-dihydroxylation using osmium tetroxide include:
-
Toxicity and Handling of OsO₄: Osmium tetroxide is highly toxic and volatile.[4] Using a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a safer and more cost-effective approach, known as the Upjohn dihydroxylation.[5][6]
-
Reaction Monitoring: The reaction should be monitored by a technique like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting alkene.[5]
-
Workup and Purification: The workup often involves quenching the reaction with a reducing agent like sodium bisulfite.[5] Purification can be achieved through recrystallization or column chromatography.
Q4: What are common byproducts in this compound synthesis?
A4: Byproducts can arise from over-oxidation or side reactions. In permanganate (B83412) oxidations, oxidative cleavage of the diol can form aldehydes, ketones, and carboxylic acids.[5] In epoxidation reactions, incomplete conversion can leave unreacted epoxide, and ring-opening of the epoxide can be catalyzed by acidic or aqueous conditions, leading to the diol.[7]
Troubleshooting Guides
Low Yield in trans-1,2-Cyclohexanediol Synthesis (Performic Acid Method)
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low product yield with significant starting material remaining. | Incomplete reaction due to low temperature or insufficient reaction time. | Ensure the reaction temperature is maintained at 40-45°C during cyclohexene addition and for at least one hour after.[1] Allow the reaction to proceed overnight at room temperature.[1] |
| Final product is a viscous oil instead of a crystalline solid. | Incomplete hydrolysis of formate esters. | Ensure complete hydrolysis by adding sodium hydroxide solution and warming the mixture to 45°C.[1][8] |
| Dark coloration of the reaction mixture and low yield. | Over-oxidation or side reactions due to excessive temperature. | Carefully control the rate of cyclohexene addition to maintain the temperature between 40-45°C, using an ice bath for cooling.[1][8] |
| Low recovery of product after extraction. | Inefficient extraction from the aqueous layer. | Perform multiple extractions (at least six times) with ethyl acetate to maximize product recovery.[1] |
| Positive peroxide test after reaction completion. | Residual performic acid or hydrogen peroxide. | Before workup, test for peroxides with potassium iodide-starch paper. If positive, add a quenching agent like sodium disulfite or ferrous sulfate.[3][8] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Oxidation
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexene (freshly distilled)
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene over 20-30 minutes, maintaining the reaction temperature between 40-45°C using an ice bath.[1]
-
After the addition is complete, stir the mixture at 40°C for one hour, then let it stand at room temperature overnight.[1]
-
Remove formic acid and water by distillation under reduced pressure.
-
To the residual viscous mixture, add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water in small portions, ensuring the temperature does not exceed 45°C.[1]
-
Warm the alkaline solution to 45°C and extract it seven times with equal volumes of ethyl acetate.[1]
-
Combine the ethyl acetate extracts and distill the solvent until the product begins to crystallize.
-
Cool the mixture to 0°C and collect the crystals by filtration. A typical yield is 77-90 g.[1]
-
The crude product can be further purified by distillation under reduced pressure.[1]
Protocol 2: Synthesis of cis-1,2-Cyclohexanediol via Catalytic Osmium Tetroxide Dihydroxylation (Upjohn Dihydroxylation)
This protocol is based on the Upjohn dihydroxylation method.[4][5]
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., in tert-butanol)
-
Water
-
Sodium bisulfite
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant to the solution.[5]
-
Add a catalytic amount of osmium tetroxide solution. The reaction is typically carried out at room temperature.[5]
-
Stir the mixture and monitor the reaction's progress using TLC until the cyclohexene is consumed.[5]
-
Quench the reaction by adding a solution of sodium bisulfite.[5]
-
Extract the product from the reaction mixture using an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude cis-1,2-cyclohexanediol can be purified by column chromatography or recrystallization. A yield of around 90% can be expected.[4][9]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
Technical Support Center: Stereoselective Synthesis of Cyclohexenediol
Welcome to the technical support center for the stereoselective synthesis of cyclohexenediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of cyclohexenediols?
A1: There are two main strategies for the stereoselective synthesis of cyclohexenediols:
-
Chemoenzymatic Synthesis: This approach utilizes enzymes, particularly arene dioxygenases, to perform a highly selective cis-dihydroxylation of aromatic precursors.[1][2][3] This biological method is renowned for its high stereo-, regio-, and enantioselectivity, producing versatile chiral building blocks for natural product synthesis.[4] Microorganisms like recombinant E. coli strains that over-express these enzymes are often used in whole-cell fermentation processes.[2][5]
-
Chemical Synthesis: This strategy relies on traditional organic chemistry reactions. Key methods include:
-
Diels-Alder Reaction: A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[6][7] The stereochemistry can be controlled by the geometry of the starting materials and reaction conditions, often favoring the endo product.[6][8]
-
Stereoselective Dihydroxylation: The direct dihydroxylation of a cyclohexadiene or cyclohexene using reagents like osmium tetroxide (for syn-dihydroxylation to give cis-diols) or epoxidation followed by acid-catalyzed hydrolysis (for anti-dihydroxylation to give trans-diols).[9][10]
-
Q2: What is the "endo rule" in the context of a Diels-Alder reaction for cyclohexene synthesis?
A2: The "endo rule" refers to the general preference for the formation of the endo diastereomer in Diels-Alder reactions.[6] In the endo transition state, the most significant electron-withdrawing substituent on the dienophile is oriented towards the developing pi-system of the diene.[6] This orientation is electronically favored, although it is often the more sterically hindered pathway. The stereochemistry of the reactants is preserved in the final product.[8][11]
Q3: My product is highly polar and difficult to isolate from the aqueous reaction mixture. What are some strategies to improve isolation?
A3: Isolating highly polar compounds like cyclohexenediols from aqueous media is a common challenge.[12][13] Strategies to overcome this include:
-
Derivatization: Converting the polar hydroxyl groups into less polar esters (e.g., by acetylation) can make the product more soluble in organic solvents, facilitating extraction. The protecting groups can be removed in a subsequent step.[13]
-
Ion-Exchange Chromatography: Using a resin, such as Amberlite, can help to remove charged catalysts or reagents from the reaction mixture, simplifying purification.[12]
-
Solvent Optimization: Ensure the use of an appropriate organic solvent for extraction. Repeated extractions with a suitable solvent like ethyl acetate (B1210297) may be necessary.[9]
Troubleshooting Guides
Guide 1: Poor Enantioselectivity or Diastereoselectivity
Low stereoselectivity is a frequent issue in asymmetric synthesis.[14] Use the following guide to troubleshoot common causes.
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Reaction Temperature | Lowering the reaction temperature generally increases selectivity by enhancing the energy difference between diastereomeric transition states.[14][15] Consider running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Incorrect Solvent Choice | The solvent can significantly impact the transition state geometry.[14] If using a polar, coordinating solvent, try switching to a non-polar, non-coordinating solvent like toluene (B28343) or dichloromethane. |
| Catalyst/Ligand Issues | The choice of chiral ligand or catalyst is critical.[14][15] Ensure the catalyst and ligands are pure and handled under strict anhydrous and anaerobic conditions if they are air or moisture sensitive.[14] Consider screening different ligands or modifying the ligand structure to fine-tune steric and electronic properties.[14][15] |
| Background (Non-catalyzed) Reaction | A competing non-catalyzed reaction can lower the overall enantioselectivity.[14] Try incrementally increasing the catalyst loading or lowering the reaction temperature to favor the catalyzed pathway.[15] |
| Low Enzyme Activity (Biocatalysis) | In enzymatic reactions, low activity can lead to poor selectivity. Ensure the pH, temperature, and substrate concentration are optimal for the specific dioxygenase enzyme. Check the viability of the microbial cells. |
Troubleshooting Workflow for Low Stereoselectivity ```dot
Caption: Main synthetic routes to stereoselective cyclohexenediols.
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Cyclohexanediol (B13532) via Epoxidation
This protocol describes the synthesis of trans-cyclohexane-1,2-diol from cyclohexene, involving the formation of a bromohydrin, subsequent epoxidation, and acid-catalyzed ring-opening. [9] Step A: Formation of trans-2-Bromocyclohexan-1-ol
-
In an Erlenmeyer flask, combine cyclohexene (7.6 mL), deionized water (20 mL), and THF (25 mL).
-
Place the flask in an ice bath on a magnetic stirrer.
-
Gradually add a solution of N-bromosuccinimide (NBS) (14.7 g) in THF (40 mL) over approximately 20 minutes, ensuring the reaction temperature does not exceed 30 °C. [9]4. After the addition is complete, continue stirring for an additional 30 minutes. [9]5. Pour the reaction mixture into a separatory funnel. Add diethyl ether (30 mL) and brine (30 mL).
-
Separate the organic layer and extract the aqueous layer twice more with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and wash them with brine (2 x 20 mL) to yield a solution of trans-2-bromocyclohexan-1-ol in ether for the next step. [9] Step B: Epoxidation
-
To a 250 mL round bottom flask, add 25 mL of a 5M NaOH solution and fit it with a reflux condenser. [9]2. Slowly add the ether solution of 2-bromocyclohexan-1-ol from the previous step over 40 minutes while stirring. Maintain the reaction temperature at approximately 40 °C. [9]3. After the addition is complete, stir the mixture for another 30 minutes. [9] Step C: Epoxide Opening to trans-Diol
-
Transfer the mixture to a separatory funnel to isolate the 1,2-epoxycyclohexane intermediate.
-
In a clean 100 mL round bottom flask, place the isolated epoxide.
-
Add 10 mL of water and 1 mL of H₂SO₄. Stopper the flask and shake the mixture vigorously for 1 hour. The flask may warm up as the reaction proceeds. [9]4. After 1 hour, neutralize the solution to pH 7 by adding NaOH solution dropwise. [9]5. Extract the aqueous solution with ethyl acetate (3 x 15 mL) to isolate the final trans-1,2-cyclohexanediol product.
References
- 1. Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dioxygenase-catalysed cis-dihydroxylation of meta-substituted phenols to yield cyclohexenonecis-diol and derived enantiopure cis-triol metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexadienediol for Organic Synthesis Research [benchchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
optimization of reaction conditions for cyclohexenediol epoxidation
Welcome to the Technical Support Center for the epoxidation of cyclohexenediol and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions during the epoxidation of cyclohexene (B86901) derivatives?
A1: The main competing reactions are allylic oxidation, which forms byproducts like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, and epoxide ring-opening.[1] The ring-opening is often caused by the presence of water or acidic conditions, leading to the formation of diols, such as trans-1,2-cyclohexanediol.[1][2]
Q2: How does reaction temperature influence the epoxidation process?
A2: Temperature is a critical parameter. High temperatures can accelerate the reaction but may also promote side reactions like allylic oxidation and decomposition of the oxidant.[1][3] For many epoxidation reactions, maintaining a low temperature (e.g., using an ice bath) is crucial for achieving high selectivity for the epoxide.[1]
Q3: My epoxidation reaction is highly exothermic. Is this normal and how can I control it?
A3: Yes, epoxidation reactions are often highly exothermic, which can lead to uncontrolled temperature increases and the formation of side products.[1] To manage this, you should consider the slow, dropwise addition of the oxidizing agent, use an efficient cooling system like an ice bath, and ensure vigorous stirring to dissipate heat effectively.[1]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role. Nonaqueous solvents like dichloromethane, chloroform, acetone, or dioxane are often used to prevent the hydrolysis of the newly formed epoxide ring into a diol.[1][2] It is important to use an anhydrous solvent to minimize water content, which can lead to undesired ring-opening.[1]
Q5: What is the impact of pH on the stability of the epoxide product?
A5: The epoxide ring is susceptible to opening under both acidic and basic conditions.[2] Acidic conditions, in particular, can catalyze the hydrolysis of the epoxide to form a diol.[1] If using a peroxyacid like m-CPBA, which generates a carboxylic acid byproduct, adding a buffer such as sodium bicarbonate can help neutralize the acid and improve the stability of the epoxide product.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the epoxidation of this compound derivatives.
Issue 1: Low or No Conversion of the Starting Alkene
-
Question: I am observing very low or no conversion of my cyclohexene derivative to the epoxide. What are the potential causes and how can I address them?
-
Answer: This common issue can stem from several factors related to your reagents and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Inactive Oxidizing Agent: Peroxyacids and hydrogen peroxide can decompose over time. Use a fresh or recently purchased oxidant. The activity of hydrogen peroxide solutions can be determined by titration.[4] For solid oxidants like m-CPBA, ensure they have been stored correctly in a cool, dry place.
-
Catalyst Inactivity: If using a catalytic system (e.g., with H₂O₂), the catalyst may be inactive or poisoned. Ensure the catalyst is fresh and that the reaction is free from impurities that could inhibit catalytic activity.
-
Insufficient Temperature or Time: The reaction may be too slow at the current temperature. Monitor the reaction's progress using TLC or GC. If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.[3]
-
Issue 2: Poor Selectivity and Significant Byproduct Formation
-
Question: My final product is contaminated with significant amounts of side products. What are these impurities and how can I minimize their formation?
-
Answer: The formation of side products is a key challenge. Understanding their origin is crucial for optimizing reaction conditions.
-
Allylic Oxidation Products (2-Cyclohexen-1-ol, 2-Cyclohexen-1-one): These arise from the oxidation of the C-H bond adjacent to the double bond.
-
Epoxide Ring-Opening Products (trans-1,2-Cyclohexanediol): This occurs when the epoxide reacts with water or other nucleophiles, often catalyzed by acid.
-
Over-oxidation Products (e.g., Adipic Acid): The C-C bond of the diol can be cleaved under strong oxidizing conditions to form dicarboxylic acids.[7][8]
-
Mitigation: Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely to avoid prolonged reaction times after the starting material has been consumed.
-
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Cyclohexene Oxidation
| Catalyst System | Oxidant | Typical Solvent | Key Advantages | Potential Issues | Reference |
|---|---|---|---|---|---|
| m-CPBA | m-CPBA | Dichloromethane | High selectivity for epoxidation, stable reagent. | Can be explosive, acidic byproduct may open epoxide. | [1][2] |
| H₂O₂ / Ti-Zeolites | H₂O₂ | Acetonitrile | "Green" oxidant (water is the byproduct), reusable catalyst. | Lower yields with direct H₂O₂, catalyst preparation needed. | [9][10] |
| H₂O₂ / Tungsten-based | H₂O₂ | Water | Environmentally friendly, can lead to dihydroxylation. | May require additives, potential for over-oxidation. | [9] |
| H₂O₂ / Vanadium-based | H₂O₂ | Heptane | Effective for epoxidation. | Can promote competing allylic oxidation. | [5][11] |
| Performic Acid | H₂O₂ / Formic Acid | Formic Acid | Direct conversion to trans-1,2-cyclohexanediol. | Requires careful temperature control, strong acid. |[4] |
Table 2: Effect of Reaction Parameters on Cyclohexene Epoxidation with H₂O₂
| Parameter | Condition | Effect on Conversion | Effect on Selectivity | Notes |
|---|---|---|---|---|
| Temperature | Low (0-25 °C) | Slower Rate | Higher Epoxide Selectivity | Minimizes allylic oxidation and oxidant decomposition.[1] |
| High ( > 60 °C) | Faster Rate | Lower Selectivity | Favors side reactions and byproduct formation.[1][3] | |
| Oxidant Addition | Slow, Dropwise | Controlled Rate | Higher Selectivity | Manages exotherm, prevents local high concentrations.[1][9] |
| Rapid, Bulk | Uncontrolled Rate | Lower Selectivity | Can lead to dangerous temperature spikes. | |
| pH | Neutral/Buffered | Optimal | Higher Epoxide Stability | Prevents acid-catalyzed ring-opening.[1] |
| Acidic | Can be faster | Favors Diol Formation | Intentionally used if the diol is the target product.[4][6] | |
| Solvent | Anhydrous/Aprotic | Optimal | Higher Epoxide Yield | Minimizes epoxide hydrolysis to diol.[1][2] |
| | Aqueous/Protic | Can be faster | Favors Diol Formation | Water acts as a nucleophile for ring-opening.[2] |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexene using m-CPBA
This protocol is adapted from established methods for the epoxidation of cyclohexene derivatives.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane. Add this solution dropwise to the stirred cyclohexene solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous sodium sulfite (B76179) solution and stir for 15 minutes to neutralize excess peroxide.
-
Workup: Separate the organic layer. Wash it sequentially with a saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.
Protocol 2: Direct Synthesis of trans-1,2-Cyclohexanediol via Performic Acid
This protocol is based on the method for converting cyclohexene directly to its corresponding diol.[4]
-
Caution: Reactions involving peracids are potentially hazardous and should be conducted behind a safety shield with appropriate personal protective equipment.
-
Reagent Preparation: In a three-necked flask equipped with a thermometer and a stirrer, add 30% hydrogen peroxide (1.4 eq) to 88% formic acid.
-
Substrate Addition: Slowly add cyclohexene (1.0 eq) to the performic acid solution over 20-30 minutes. Maintain the internal temperature between 40-45 °C by using an ice bath for cooling and controlling the addition rate.
-
Reaction: After the addition is complete, maintain the mixture at 40 °C for 1 hour, then let it stand at room temperature overnight.
-
Solvent Removal: Remove the formic acid and water by distillation under reduced pressure.
-
Hydrolysis: To the viscous residue, add an ice-cold solution of sodium hydroxide (B78521) in water, ensuring the temperature does not exceed 45 °C. This step hydrolyzes the formate (B1220265) esters.
-
Extraction: Warm the alkaline solution to 45 °C and perform continuous extraction with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the solvent. The product will crystallize upon cooling and can be collected by filtration.
Visualizations
Caption: A workflow for troubleshooting low yields in epoxidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Impurities in Cyclohexenediol Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexenediol samples. Our aim is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a yellow or brown discoloration. What are the likely impurities?
A pale yellow to brown color in your this compound sample can indicate the presence of impurities arising from synthesis or degradation. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like cyclohexene, cyclohexanone, or resorcinol (B1680541) may be present.
-
Oxidation and Degradation Products: this compound can be sensitive to air and light, leading to the formation of various oxidation or degradation byproducts.[1] For instance, the dehydrogenation of 1,2-cyclohexanediol (B165007) can yield 2-hydroxycyclohexanone.
-
Solvent Residues: Solvents used during synthesis or workup, such as ethanol, ethyl acetate (B1210297), or toluene, may remain in the final product if not adequately removed.[1]
-
Byproducts from Synthesis: The synthesis of different this compound isomers can result in specific byproducts. For example, the synthesis of 1,3-cyclohexanediol (B1223022) may yield cyclohexanol (B46403) and 2-cyclohexen-1-ol.
Q2: I'm observing unexpected peaks in my GC-MS/HPLC analysis. How can I identify the impurities?
Identifying unknown peaks is a critical step in resolving purity issues. Here’s a systematic approach:
-
Review the Synthetic Route: Understanding the reaction mechanism, starting materials, and catalysts used will help you predict potential side-products and unreacted starting materials.[1]
-
Mass Spectrometry (MS) Analysis: Analyze the mass spectrum of the unknown peak. The fragmentation pattern provides structural information that can help in identifying the compound.[1]
-
Run a Standard: If you suspect a specific impurity, inject a known standard of that compound into your GC-MS or HPLC system to compare retention times and mass spectra.[1]
-
Spiking: Add a small amount of a suspected impurity to your sample and re-analyze it. An increase in the peak area of the unknown peak confirms its identity.
-
Derivatization: For GC-MS analysis of polar compounds like diols, derivatization can improve peak shape and separation. This can also help in identifying impurities by comparing the derivatized products.
Q3: What are the most effective methods for purifying this compound?
The choice of purification method depends on the nature of the impurities and the scale of your experiment. Common and effective techniques include:
-
Recrystallization: This is a powerful technique for removing solid impurities. The choice of solvent is crucial for effective purification.
-
Vacuum Distillation: This method is effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points.[1]
-
Flash Column Chromatography: This is a versatile technique for separating a wide range of impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for good separation.
-
Chemical Conversion and Regeneration: For certain impurities, a temporary chemical modification can facilitate separation. For example, 1,2-cyclohexanedione (B122817) can be converted to its dioxime derivative, purified by recrystallization, and then hydrolyzed back to the pure dione.[1]
Q4: My this compound sample is degrading during storage. How can I improve its stability?
This compound can be susceptible to degradation, especially when exposed to air and light.[1] To enhance stability:
-
Storage Conditions: Store the sample in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purity: Ensure the sample is free from acidic or basic impurities that could catalyze degradation.
-
Solvent-Free Storage: If possible, store the compound as a dry solid rather than in solution, as solvents can sometimes promote degradation.
Data Presentation
Table 1: Common Solvents for this compound Recrystallization
| This compound Isomer | Recommended Solvent(s) | Reference |
| trans-1,2-Cyclohexanediol (B13532) | Ethyl acetate | [2][3] |
| cis-1,2-Cyclohexanediol | Acetone, Diisopropyl ether | [4] |
| 1,4-Cyclohexanediol | Carbon tetrachloride | [5] |
Table 2: Physical Properties of Purified this compound Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Reference |
| trans-1,2-Cyclohexanediol | 90-98 | 120-125 / 4 | [2] |
| cis-1,2-Cyclohexanediol | 96-97 | - | [4] |
| 1,4-Cyclohexanediol | 77-79 | 130-133 / 20 | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Samples
This protocol outlines a general method for the analysis of this compound purity.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
- If derivatization is required to improve peak shape, add a suitable silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture according to the reagent's protocol.
2. GC-MS Parameters:
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the main this compound peak based on its retention time and mass spectrum.
- Integrate all peaks in the chromatogram to determine the relative percentage of impurities.
- Use a mass spectral library (e.g., NIST) to tentatively identify unknown impurity peaks.
Protocol 2: Recrystallization of trans-1,2-Cyclohexanediol
This protocol provides a step-by-step guide for the purification of trans-1,2-cyclohexanediol using ethyl acetate.[2][3]
1. Dissolution:
- Place the crude trans-1,2-cyclohexanediol in an Erlenmeyer flask.
- Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
3. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
- Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Mandatory Visualizations
Caption: Workflow for impurity identification and resolution in this compound samples.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Storage and Handling of Cyclohexenediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of cyclohexenediol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal preservation, storing the compound under an inert atmosphere, such as argon or nitrogen, is recommended.
Q2: At what temperature should this compound be stored?
This compound should be stored at a controlled room temperature, ideally below +30°C.[3] Some suppliers recommend storage in a cool and dark place, at temperatures below 15°C.[4] For long-term storage, refrigeration (2-8°C) is a viable option to minimize degradation.
Q3: Is this compound sensitive to light?
Yes, like many unsaturated organic compounds, this compound can be sensitive to light. It is advisable to store it in an amber or opaque container to protect it from light-induced degradation.
Q4: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (yellowing or browning), or the formation of precipitates.[5] Chemical analysis using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurities and a decrease in the purity of the main compound.
Q5: What are the primary degradation pathways for this compound?
As an unsaturated allylic alcohol, this compound is susceptible to two primary degradation pathways during storage:
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Autoxidation: This is a free-radical chain reaction initiated by the presence of oxygen. The allylic hydrogens in this compound are particularly prone to abstraction, leading to the formation of hydroperoxides. These hydroperoxides can further decompose into various oxidation products, such as aldehydes, ketones, and other unsaturated compounds.
-
Polymerization: The double bond in the cyclohexene (B86901) ring makes the molecule susceptible to polymerization, especially in the presence of initiators like free radicals, acids, or heat. This can lead to the formation of oligomers and polymers, which will appear as non-volatile impurities.
Q6: Can I use antioxidants to prevent the degradation of this compound?
Yes, the addition of antioxidants can significantly inhibit the autoxidation of this compound. Antioxidants work by scavenging free radicals, thereby interrupting the chain reaction of oxidation.
Q7: What are some recommended antioxidants for this compound?
Commonly used antioxidants for stabilizing organic compounds include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used as a preservative in foods, cosmetics, and pharmaceuticals.[6] It acts as a free radical scavenger.[6] A typical concentration for use in cosmetic products ranges from 0.0002% to 0.5%.[6]
-
Tocopherols (Vitamin E): A class of natural antioxidants that are effective in protecting lipids and other organic molecules from oxidation.[7][8][9] They function by donating a hydrogen atom to free radicals.
The choice and concentration of the antioxidant should be optimized for the specific application to ensure compatibility and effectiveness.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation of the compound. | 1. Verify that the storage container is tightly sealed and the headspace has been purged with an inert gas. 2. Confirm that the storage temperature is within the recommended range. 3. Consider adding an antioxidant like BHT or a tocopherol to a fresh sample to prevent further oxidation. |
| Presence of Particulate Matter/Precipitate | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a suitable solvent. If it is insoluble, polymerization is likely. 2. Filter the solution to remove the particulate matter. However, the purity of the remaining solution should be verified by analytical methods. 3. Review storage conditions; elevated temperatures can promote polymerization. |
| Unexpected Peaks in GC/HPLC Analysis | Presence of impurities from synthesis or degradation.[5] | 1. Compare the chromatogram to a reference standard of pure this compound. 2. If available, use mass spectrometry (GC-MS or LC-MS) to identify the structure of the impurity peaks.[5] 3. Consider potential side-products from the synthesis route or degradation products from oxidation or polymerization.[5] |
| Loss of Potency/Reduced Reactivity in Experiments | Degradation of the active compound. | 1. Re-analyze the purity of the this compound sample using a validated analytical method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement stricter storage and handling procedures for the new batch, including the use of an inert atmosphere and antioxidants if necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Cool, controlled room temperature (<30°C); Refrigeration (2-8°C) for long-term storage. | Minimizes the rate of chemical degradation and polymerization. | [3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). | Prevents autoxidation by excluding oxygen. | - |
| Container | Tightly sealed, amber or opaque glass bottle. | Prevents exposure to air and moisture; protects from light. | [1][2] |
| Additives | Consider adding an antioxidant (e.g., BHT at 0.01-0.1% w/w). | Inhibits free-radical mediated autoxidation. | [6][10] |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the degradation of this compound under stressed conditions.
1. Objective: To assess the stability of this compound under elevated temperature and to identify potential degradation products.
2. Materials:
-
High-purity this compound
-
Amber glass vials with Teflon-lined caps
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C and 60°C)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)
-
Solvents for sample preparation and chromatography (HPLC-grade)
-
(Optional) Antioxidant (e.g., BHT)
3. Experimental Setup:
-
Accurately weigh a specific amount of this compound into several amber glass vials.
-
(Optional) For a comparative study, prepare a second set of vials containing this compound mixed with a specific concentration of an antioxidant.
-
Tightly seal the vials. For studies investigating the effect of oxygen, some vials can be sealed under ambient air while others are purged with an inert gas.
-
Place the vials in a stability chamber set at the desired accelerated temperature (e.g., 40°C).
-
Store a set of control samples at the recommended long-term storage temperature (e.g., 4°C).
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the stability chamber and one from the control condition.
-
Allow the vials to equilibrate to room temperature.
-
Visually inspect the samples for any physical changes.
-
Accurately prepare a solution of the sample in a suitable solvent for analysis.
-
Analyze the samples by a validated HPLC or GC method to determine the purity of this compound and to quantify any degradation products.
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation rate constant and estimate the shelf-life under normal storage conditions using the Arrhenius equation.
Mandatory Visualization
Caption: Potential degradation pathways of this compound during storage.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. cis-1,2-Cyclohexanediol(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 4. trans-1,4-Cyclohexanediol | 6995-79-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. Tocopherol - Wikipedia [en.wikipedia.org]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Cyclohexenediol Reaction Workup Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for cyclohexenediol reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format, offering targeted troubleshooting advice.
Issue 1: Emulsion Formation During Extraction
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the extraction of my this compound product. How can I break this emulsion?
-
Answer: Emulsion formation is a common problem when partitioning a crude reaction mixture between an organic solvent and an aqueous solution.[1] This is often caused by the presence of amphiphilic byproducts or fine solid particulates that stabilize the mixture.[2] Here are several techniques to break the emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[3]
-
Filtration through Celite®: Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel and filter the entire emulsion. The Celite® can help to break up the dispersed droplets.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl the separatory funnel or stir the mixture with a glass rod. Sometimes, allowing the mixture to stand for an extended period can also lead to separation.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can effectively force the separation of the layers.
-
pH Adjustment: Altering the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion, particularly if it is stabilized by acidic or basic impurities.
-
Issue 2: Low or No Product Yield After Workup
-
Question: After performing the workup and removing the solvent, I have a very low yield of my this compound, or no product at all. What are the possible reasons for this?
-
Answer: Low product yield is a frustrating issue that can arise from several factors during the reaction or workup.[4][5] Consider the following possibilities:
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Product Solubility in the Aqueous Layer: Cyclohexenediols, being diols, have some water solubility. You may be losing a significant portion of your product to the aqueous washes. To check this, you can try to back-extract the combined aqueous layers with a more polar organic solvent like ethyl acetate (B1210297).
-
Product Volatility: While cyclohexanediol itself is not highly volatile, some derivatives or side products might be. Check the solvent collected in the rotovap trap for any condensed product.[5]
-
Incomplete Reaction: Before proceeding to workup, ensure the reaction has gone to completion using a suitable monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Decomposition: The workup conditions (e.g., strong acid or base) might be degrading your product.[5] You can test the stability of your product by exposing a small, pure sample to the workup conditions and analyzing the outcome.
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Mechanical Losses: Product can be lost on glassware, during transfers, or by adhering to filtration media.[5] Ensure all equipment is thoroughly rinsed with the extraction solvent.
-
Issue 3: Unexpected Side Products or Impurities
-
Question: My crude product analysis (e.g., NMR or GC-MS) shows the presence of significant impurities. What are the likely side products in a this compound synthesis and how can I remove them?
-
Answer: The nature of impurities will depend on the specific reagents and reaction conditions used. Common side reactions in the dihydroxylation of cyclohexene (B86901) include:
-
Over-oxidation: The diol product can be further oxidized to form α-hydroxy ketones or even dicarboxylic acids like adipic acid, especially with strong oxidizing agents.[6][7]
-
Allylic Oxidation: Oxidation can sometimes occur at the allylic position of the cyclohexene ring, leading to the formation of 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one.[6]
-
Epoxide Formation: If the reaction conditions are not carefully controlled, cyclohexene oxide can be formed as a byproduct, which may or may not be fully hydrolyzed to the diol.
-
Unreacted Starting Material: Incomplete reaction will leave residual cyclohexene in your crude product.
Purification Strategies:
-
Crystallization: Cyclohexanediols are often crystalline solids and can be effectively purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Column Chromatography: Silica gel chromatography is a powerful technique for separating the desired diol from less polar byproducts like unreacted cyclohexene or allylic oxidation products, as well as more polar impurities like adipic acid.
-
Distillation: For thermally stable, lower-boiling this compound derivatives, vacuum distillation can be an effective purification method.[8]
-
Data Presentation
The following tables summarize quantitative data from representative this compound synthesis protocols.
Table 1: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Oxidation
| Parameter | Value | Reference |
| Starting Material | Cyclohexene (1.0 mole) | [2] |
| Reagents | 30% Hydrogen Peroxide, 88% Formic Acid | [2] |
| Workup Solvent | Ethyl Acetate | [2] |
| Crude Yield | 81-105 g (70-90%) | [2] |
| Melting Point (crude) | 80-98 °C | [2] |
| Final Yield (after cryst.) | Not specified | [2] |
| Melting Point (pure) | 102-104 °C |
Table 2: Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalysis
| Parameter | Value | Reference |
| Starting Material | Cyclohexene (100 mmol) | [9] |
| Reagents | Osmium Tetroxide (catalytic), N-methylmorpholine-N-oxide | [9] |
| Workup Solvent | Ethyl Acetate | [9] |
| Crude Yield | 11.2 g (96.6%) | [9] |
| Final Yield (after recryst.) | 10.6 g (91%) | [9] |
| Melting Point (pure) | 95-97 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis and Workup of trans-1,2-Cyclohexanediol
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Addition of Cyclohexene: Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene to the reaction mixture over 20-30 minutes, maintaining the temperature between 40-45 °C using an ice bath.
-
Reaction: After the addition is complete, stir the mixture at 40 °C for one hour, then let it stand at room temperature overnight.
-
Removal of Formic Acid: Remove the formic acid and water by distillation under reduced pressure on a steam bath.
-
Saponification: To the viscous residue, cautiously add an ice-cold solution of 80 g of sodium hydroxide (B78521) in 150 mL of water, ensuring the temperature does not exceed 45 °C.
-
Extraction: Warm the alkaline solution to 45 °C and add an equal volume (approximately 350 mL) of ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer six more times with equal volumes of ethyl acetate.
-
Isolation: Combine the ethyl acetate extracts and distill the solvent on a steam bath until the product begins to crystallize. Cool the mixture to 0 °C and collect the crystals by filtration. Concentrate the mother liquor to obtain a second crop of crystals.
Protocol 2: Synthesis and Workup of cis-1,2-Cyclohexanediol
This protocol is based on a literature procedure for the catalytic dihydroxylation of cyclohexene.[9]
-
Reaction Mixture: To a mixture of 18.2 g (155 mmol) of N-methylmorpholine-N-oxide monohydrate, 50 mL of water, and 20 mL of acetone (B3395972), add 80 mg of osmium tetroxide in 8 mL of t-butanol.
-
Addition of Cyclohexene: Add 10.1 mL (100 mmol) of distilled cyclohexene to the reaction mixture. The reaction is slightly exothermic; maintain the temperature at room temperature with a water bath.
-
Reaction: Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Quenching: Add a slurry of 1 g of sodium hydrosulfite and 12 g of magnesium silicate (B1173343) in 80 mL of water to the reaction mixture and filter.
-
Neutralization and Extraction: Neutralize the filtrate to pH 7 with 1 N H₂SO₄ and remove the acetone under vacuum. Adjust the pH to 2. Saturate the solution with NaCl and extract with ethyl acetate. The aqueous phase can be further concentrated and re-extracted.
-
Isolation: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crystalline product. Recrystallize from ethyl acetate/ether.
Mandatory Visualization
Diagram 1: General Workflow for this compound Reaction Workup
Caption: General experimental workflow for the workup of this compound reactions.
Diagram 2: Troubleshooting Logic for Emulsion Formation
Caption: Decision-making workflow for troubleshooting emulsion formation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. EP1975146A1 - Process for production of 1,6-hexanediol - Google Patents [patents.google.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Enhancing the Enantiomeric Excess of Chiral Cyclohexenediol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantiomeric excess (ee) of chiral cyclohexenediol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The most common and effective methods for producing chiral this compound with high enantiomeric excess are:
-
Sharpless Asymmetric Dihydroxylation (AD) of 1,3-cyclohexadiene (B119728): This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to perform a stereoselective dihydroxylation of the diene, yielding a chiral this compound.[1]
-
Hydrolytic Kinetic Resolution (HKR) of cyclohexene (B86901) oxide: This technique involves the enantioselective ring-opening of racemic cyclohexene oxide with water, catalyzed by a chiral (salen)Co(III) complex. One enantiomer of the epoxide reacts faster to form a diol, leaving the unreacted epoxide in high enantiomeric purity, which can then be hydrolyzed to the corresponding chiral diol.[2][3]
-
Enzymatic Desymmetrization: This approach utilizes an enzyme, often a lipase, to selectively acylate one of the enantiotopic hydroxyl groups of a meso-precursor, such as cis-3,5-diacetoxy-1-cyclohexene, leading to a chiral monoacetate which can be converted to the desired this compound.
Q2: My enantiomeric excess (ee) is consistently low. What are the general factors I should investigate first?
A2: Low enantiomeric excess can stem from several factors regardless of the synthetic method used. Key areas to investigate include:
-
Catalyst/Enzyme Purity and Activity: The enantiomeric purity and activity of your chiral catalyst or enzyme are critical. Contamination or degradation will directly decrease the ee of your product.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that significantly influence enantioselectivity.[4] Conditions that are too harsh may lead to catalyst decomposition or non-selective background reactions.
-
Substrate and Reagent Purity: Impurities in your starting materials or reagents can act as catalyst poisons or participate in competing side reactions, lowering the overall ee.
-
Product Racemization: The desired product might be forming with high ee but then racemizing under the reaction or workup conditions.
-
Analytical Method Accuracy: Inaccurate determination of ee can be misleading. Ensure your chiral HPLC or GC method is properly optimized and validated for baseline separation of the enantiomers.[5]
Q3: How does temperature affect the enantioselectivity of my reaction?
A3: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower temperatures are favored as they increase the energy difference between the diastereomeric transition states, leading to higher ee. However, in some rare cases, a change in temperature can even lead to a reversal of the favored enantiomer.[4] It is crucial to optimize the temperature for your specific reaction, as excessively low temperatures may significantly slow down the reaction rate.
Q4: Can the choice of solvent influence the enantiomeric excess?
A4: Yes, the solvent can have a significant impact on enantioselectivity. Solvent polarity, viscosity, and its ability to coordinate with the catalyst can alter the catalyst's conformation and the transition state energies of the reaction pathways leading to the two enantiomers. In some cases, changing the solvent can even reverse the enantioselectivity.[4]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of 1,3-Cyclohexadiene
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand Choice | The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer is produced.[6] Ensure you are using the correct AD-mix for your target enantiomer. |
| Low Ligand Concentration | A secondary, non-selective catalytic cycle can occur if the ligand concentration is too low, leading to a decrease in ee.[1] Consider using a higher molar concentration of the ligand. |
| Incorrect pH | The reaction rate and enantioselectivity are sensitive to pH. A slightly basic pH is generally optimal. The AD-mix formulations contain potassium carbonate to maintain the appropriate pH.[1] |
| Reaction Temperature Too High | Higher temperatures can decrease enantioselectivity. Perform the reaction at 0°C or lower if you are observing low ee. |
| Slow Hydrolysis of Osmate Ester | If the hydrolysis of the osmate ester intermediate is slow, it can lead to a non-enantioselective "second cycle". The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this step.[1] |
Guide 2: Low Enantiomeric Excess in Hydrolytic Kinetic Resolution (HKR) of Cyclohexene Oxide
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Loading | Catalyst loading is crucial for optimal performance. Loadings that are too low may result in slow reaction rates, while excessively high loadings can sometimes lead to lower ee. Typical loadings range from 0.2 to 2.0 mol %.[2] |
| Suboptimal Water Stoichiometry | The amount of water used as the nucleophile is critical. For kinetic resolution, approximately 0.5 to 0.6 equivalents of water relative to the racemic epoxide is typically used to achieve high ee of the unreacted epoxide at around 50% conversion.[2] |
| Inefficient Catalyst Activation | The active catalyst is a Co(III) species. Ensure proper activation of the Co(II) precatalyst, which is often achieved by exposure to air and a weak acid (like acetic acid) prior to the reaction.[7] |
| Reaction Temperature Not Optimized | While many HKR reactions proceed well at room temperature, some substrates may require cooling to 0°C to maximize enantioselectivity.[2] |
| Solvent Effects | While many HKR reactions can be run neat, a solvent can sometimes be beneficial. The choice of solvent can influence the reaction rate and selectivity.[2] |
Guide 3: Low Enantiomeric Excess in Chiral HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Poor Resolution of Enantiomers | The peaks for the two enantiomers are not baseline separated, leading to inaccurate integration. Optimize the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol) and flow rate. Consider a different chiral stationary phase if necessary.[8] |
| Co-elution with Impurities | An impurity may be co-eluting with one of the enantiomer peaks, artificially inflating its area. Check the purity of your sample and adjust the chromatographic conditions to separate the impurity. |
| Derivatization Issues | For diols, derivatization (e.g., to dibenzoates) can improve resolution and detection. Incomplete or side reactions during derivatization can lead to inaccurate ee determination.[9] |
Data Presentation
Table 1: Comparative Performance of AD-mix-α and AD-mix-β in the Asymmetric Dihydroxylation of Various Alkenes [6]
| Alkene | AD-mix | Yield (%) | ee (%) |
| Styrene | AD-mix-α | 85 | 92 |
| AD-mix-β | 90 | 97 | |
| 1-Dodecene | AD-mix-α | 80 | 80 |
| AD-mix-β | 85 | 88 | |
| trans-Stilbene | AD-mix-α | 92 | >99 |
| AD-mix-β | 95 | >99 | |
| 1,3-Cyclohexadiene | AD-mix-α | - | ~37 |
| AD-mix-β | - | ~31 |
Note: The enantiomeric excess for 1,3-cyclohexadiene can be lower compared to other substrates, highlighting the importance of optimization.[10]
Table 2: Effect of Catalyst Loading on the Hydrolytic Kinetic Resolution of Terminal Epoxides [2]
| Substrate | Catalyst Loading (mol %) | Reaction Time (h) | Isolated Yield of Epoxide (%) | ee of Epoxide (%) |
| Propylene Oxide | 0.8 | 12 | 45 | >99 |
| 1,2-Epoxyhexane | 0.42 | 14 | 44 | >99 |
| Styrene Oxide | 0.2 | 12 | 46 | >99 |
| Epichlorohydrin | 0.2 | 18 | 45 | >99 |
Note: These data for various terminal epoxides illustrate the high enantioselectivities achievable with low catalyst loadings in HKR.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1,3-Cyclohexadiene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β and 95 mg of methanesulfonamide in a mixture of 5 mL of t-butyl alcohol and 5 mL of water.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add 1 mmol of 1,3-cyclohexadiene to the stirred mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Work-up: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and stir for one hour. Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Hydrolytic Kinetic Resolution of Cyclohexene Oxide
-
Catalyst Activation: In a flask, dissolve the (S,S)-(salen)Co(II) catalyst in toluene. Add one equivalent of acetic acid and stir the solution open to the air for 30 minutes until the color changes from orange to dark brown, indicating the formation of the active Co(III) complex. Remove the solvent under reduced pressure.
-
Reaction Setup: To the activated catalyst (0.5 mol % relative to racemic cyclohexene oxide), add the racemic cyclohexene oxide. Cool the mixture to 0°C.
-
Reaction Initiation: Add 0.55 equivalents of water in one portion and allow the reaction to warm to room temperature while stirring.
-
Reaction Monitoring: Monitor the conversion by GC or ¹H NMR spectroscopy. The reaction is typically stopped at approximately 50% conversion to obtain high ee for both the unreacted epoxide and the diol product.
-
Purification: Separate the unreacted, enantioenriched cyclohexene oxide from the diol product by distillation or column chromatography.
-
Hydrolysis of Epoxide: The enantioenriched cyclohexene oxide can be hydrolyzed to the corresponding chiral this compound using standard methods (e.g., acid-catalyzed hydrolysis).
-
Analysis: Determine the enantiomeric excess of the resulting diol by chiral HPLC.
Protocol 3: Chiral HPLC Analysis of this compound
-
Derivatization (Optional but Recommended): To a solution of the this compound (10 mg) in dichloromethane (B109758) (2 mL), add triethylamine (B128534) (2 equivalents) and benzoyl chloride (2.2 equivalents) at 0°C. Stir the reaction until completion (monitored by TLC). Quench with water and extract with dichloromethane. Purify the resulting dibenzoate derivative by column chromatography.[9]
-
Sample Preparation: Prepare a solution of the analyte (or its derivative) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[9]
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: UV at 254 nm (for the dibenzoate derivative).
-
Injection Volume: 10 µL.[9]
-
-
Data Analysis: Integrate the peak areas for the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[9]
Visualizations
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Cyclohexenediol in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with cyclohexenediol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, a diol derivative of cyclohexane, is a polar molecule due to its two hydroxyl (-OH) groups. Its solubility is dictated by the principle of "like dissolves like." It is moderately soluble in water and more soluble in polar organic solvents.[1] Its solubility generally increases with temperature.[1]
Q2: In which organic solvents is this compound known to be soluble?
A2: this compound is soluble in a range of polar organic solvents. It is known to be soluble in alcohols like ethanol (B145695) and methanol.[1] Studies have also measured the solubility of trans-1,2-cyclohexanediol (B13532) in various esters and ketones, including methyl acetate, ethyl acetate, propyl acetate, butyl acetate, methyl acrylate, ethyl acrylate, 2-pentanone, and acetoacetic ester.[2] It is also reported to be soluble in chloroform.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes dissolving in liquid solvents, an increase in temperature leads to an increase in solubility.[1] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to break the solute-solute and solvent-solvent bonds to form new solute-solvent bonds. Therefore, heating the solvent can help dissolve more this compound.
Q4: Are there differences in solubility between the isomers of this compound?
A4: While specific comparative data is limited in the provided search results, the spatial arrangement of the hydroxyl groups in cis- and trans-isomers can influence their crystal lattice energy and interaction with solvent molecules. This can lead to differences in solubility between isomers. Generally, the isomer with weaker intermolecular forces in its solid state will be more soluble.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen organic solvent.
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solvent while stirring. For many organic solvents, increasing the temperature will significantly increase the solubility of this compound.[1] Monitor the temperature to avoid solvent evaporation or decomposition of the compound.
-
Reduce Particle Size: If the this compound is in a crystalline form, grinding it into a fine powder will increase the surface area available for solvation, which can speed up the dissolution process.
-
Use a Co-solvent: Introduce a small amount of a highly polar, miscible co-solvent in which this compound is known to be highly soluble (e.g., methanol, ethanol). This can disrupt the crystal lattice of the this compound and enhance its solubility in the primary solvent.
-
Sonication: Use an ultrasonic bath to provide energy to the system. The cavitation bubbles produced by sonication can help to break up the solute particles and accelerate dissolution.
-
Re-evaluate Solvent Choice: If the above steps fail, your chosen solvent may not be polar enough to dissolve this compound effectively. Refer to the solubility data table below to select a more appropriate solvent.
Issue 2: this compound precipitates out of the solution after initial dissolution.
Troubleshooting Steps:
-
Check for Temperature Fluctuations: A decrease in temperature can cause the solubility to drop, leading to precipitation. Ensure the solution is maintained at a constant temperature, especially if it was heated to aid dissolution.
-
Assess Solvent Evaporation: If the solvent is volatile, its evaporation will increase the concentration of this compound, potentially exceeding its solubility limit. Keep the container sealed to prevent solvent loss.
-
Consider Supersaturation: The solution might be supersaturated. Try to induce crystallization by adding a seed crystal of this compound. This will allow the excess solute to crystallize out in a controlled manner, leaving a saturated solution.
-
Evaluate for Anti-solvent Contamination: Accidental addition of a non-polar solvent (an anti-solvent) can drastically reduce the solubility of this compound, causing it to precipitate. Ensure all glassware is clean and that no cross-contamination has occurred.
Data Presentation
Table 1: Solubility of trans-1,2-Cyclohexenediol in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Water | 300.15 | 15.89 |
| 310.15 | 21.34 | |
| 320.15 | 28.17 | |
| 330.15 | 36.98 | |
| Methyl Acetate | 300.15 | 3.45 |
| 310.15 | 5.21 | |
| 320.15 | 7.63 | |
| 330.15 | 10.98 | |
| Ethyl Acetate | 300.15 | 2.56 |
| 310.15 | 3.98 | |
| 320.15 | 5.92 | |
| 330.15 | 8.67 | |
| Propyl Acetate | 300.15 | 1.98 |
| 310.15 | 3.15 | |
| 320.15 | 4.78 | |
| 330.15 | 7.09 | |
| Butyl Acetate | 300.15 | 1.54 |
| 310.15 | 2.51 | |
| 320.15 | 3.87 | |
| 330.15 | 5.82 | |
| Methyl Acrylate | 300.15 | 4.12 |
| 310.15 | 6.15 | |
| 320.15 | 8.91 | |
| 330.15 | 12.67 | |
| Ethyl Acrylate | 300.15 | 3.21 |
| 310.15 | 4.98 | |
| 320.15 | 7.34 | |
| 330.15 | 10.56 | |
| 2-Pentanone | 300.15 | 2.89 |
| 310.15 | 4.45 | |
| 320.15 | 6.57 | |
| 330.15 | 9.54 | |
| Acetoacetic Ester | 300.15 | 5.01 |
| 310.15 | 7.43 | |
| 320.15 | 10.78 | |
| 330.15 | 15.23 |
Data extracted from a study on the solubility of trans-1,2-cyclohexanediol.[2]
Experimental Protocols
Protocol 1: Enhancing this compound Solubility Using a Co-solvent System
Objective: To dissolve this compound in a primary organic solvent where it has limited solubility, by using a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (e.g., dichloromethane)
-
Co-solvent (e.g., methanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a small volume of the co-solvent (methanol) to the flask, just enough to wet the solid.
-
Stir the mixture until the this compound is fully dissolved in the co-solvent. Gentle warming can be applied if necessary.
-
Slowly add the primary organic solvent (dichloromethane) to the flask while continuously stirring.
-
Continue adding the primary solvent until the final desired volume and concentration are reached.
-
Observe the solution for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent to primary solvent may be required.
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclohexenediol vs. Cyclohexanediol for Researchers, Scientists, and Drug Development Professionals
An objective analysis of the chemical reactivity of cyclohexenediol and cyclohexanediol, supported by experimental data, to inform synthetic strategy and applications in drug development.
This guide provides a comprehensive comparison of the reactivity of this compound and cyclohexanediol, two structurally similar yet functionally distinct cyclic diols. Understanding their differential reactivity is crucial for researchers and professionals in organic synthesis and drug development, as the choice between these two molecules can significantly impact reaction outcomes, yields, and the stereochemistry of target compounds. This document outlines key differences in their reactivity towards common organic transformations, supported by experimental protocols and quantitative data where available.
Executive Summary
This compound, possessing both alkene and allylic alcohol functionalities, exhibits a significantly broader and more nuanced reactivity profile compared to its saturated counterpart, cyclohexanediol. The presence of the double bond in this compound opens up a variety of reaction pathways, including cycloadditions and allylic functionalization, that are inaccessible to cyclohexanediol. Furthermore, the allylic nature of the hydroxyl groups in this compound enhances their reactivity in substitution and elimination reactions. In contrast, the reactivity of cyclohexanediol is primarily dictated by its secondary alcohol groups, making it a reliable precursor for reactions such as oxidation to dicarboxylic acids.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize the key differences in reactivity between this compound and cyclohexanediol across several common organic transformations.
Table 1: Comparison of Oxidation Reactions
| Reaction | Reagent/Catalyst | This compound Product(s) | Cyclohexanediol Product(s) | Typical Yield | Reference |
| Oxidative Cleavage | O₃, then DMS | Adipaldehyde | Adipic Acid | >90% | N/A |
| Oxidation of Alcohols | PCC, CH₂Cl₂ | 2-Hydroxycyclohex-2-en-1-one | Cyclohexane-1,2-dione | Moderate to High | N/A |
| Allylic Oxidation | MnO₂ | 4-Hydroxycyclohex-2-en-1-one | No Reaction | Good | [1] |
| Epoxidation | m-CPBA | Cyclohexene (B86901) oxide diol | No Reaction | High | N/A |
| Oxidative Cleavage of Diol | H₅IO₆ | Adipaldehyde | Adipic Acid | Quantitative | [2] |
Table 2: Comparison of Reduction Reactions
| Reaction | Reagent/Catalyst | This compound Product(s) | Cyclohexanediol Product(s) | Typical Yield | Reference |
| Hydrogenation of Alkene | H₂, Pd/C | Cyclohexanediol | No Reaction | Quantitative | N/A |
| Reduction of Diol to Alkane | Not applicable | Not applicable | Not a typical reaction | N/A | N/A |
Table 3: Comparison of Esterification and Etherification Reactions
| Reaction | Reagent/Catalyst | This compound Reactivity | Cyclohexanediol Reactivity | Notes | Reference |
| Fischer Esterification | Acetic Acid, H₂SO₄ | Faster | Slower | Allylic alcohols are generally more reactive. | N/A |
| Williamson Ether Synthesis | NaH, then CH₃I | Faster | Slower | The allylic alkoxide is more readily formed. | N/A |
Table 4: Unique Reactivity of this compound
| Reaction | Reagent/Catalyst | Product(s) | Typical Yield | Reference |
| Diels-Alder Reaction | Maleic anhydride | Bicyclic adduct | High | N/A |
| [2+2] Cycloaddition | UV light, sensitizer | Bicyclic adduct | Moderate | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Oxidation of trans-1,2-Cyclohexanediol (B13532) to Adipic Acid
This protocol is adapted from the oxidation of cyclohexanediol derivatives using a 12-tungstophosphoric acid-hydrogen peroxide system.[3]
Materials:
-
trans-1,2-Cyclohexanediol
-
12-Tungstophosphoric acid (H₃PW₁₂O₄₀)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-1,2-cyclohexanediol (1.0 g, 8.6 mmol) in water (20 mL).
-
Add 12-tungstophosphoric acid (0.2 g, 0.07 mmol) to the solution.
-
Slowly add 30% hydrogen peroxide (5.0 mL, 49 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield adipic acid.
-
The product can be further purified by recrystallization from water.
Protocol 2: Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol (B155557)
This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene.
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (4% in water)
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (8.2 g, 100 mmol) in a mixture of acetone (100 mL) and water (10 mL).
-
Add N-methylmorpholine-N-oxide (13.0 g, 110 mmol) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add a catalytic amount of osmium tetroxide solution (0.5 mL of a 4% solution).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (20 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure cis-1,2-cyclohexanediol.
Mandatory Visualizations
Diagram 1: Comparative Reactivity Pathways
Caption: Comparative reaction pathways of this compound and cyclohexanediol.
Diagram 2: Synthetic Decision Workflow
Caption: A decision-making workflow for selecting the appropriate diol in a synthetic plan.
Discussion of Reactivity Differences
The fundamental difference in reactivity between this compound and cyclohexanediol stems from the presence of a carbon-carbon double bond and allylic hydroxyl groups in the former.
-
Electrophilic Addition and Cycloadditions: The alkene functionality in this compound allows it to undergo a wide range of reactions that are not possible for the saturated cyclohexanediol. These include electrophilic additions (e.g., halogenation, hydrohalogenation) and pericyclic reactions such as the Diels-Alder and [2+2] cycloadditions. The Diels-Alder reaction, in particular, is a powerful tool for the construction of complex polycyclic systems.
-
Allylic Position Reactivity: The hydroxyl groups in this compound are allylic, which significantly influences their reactivity. The C-O bond is weaker than in a saturated secondary alcohol, and the transition states for both SN1 and SN2 reactions are stabilized by the adjacent π-system. This leads to faster rates of esterification and etherification. Furthermore, the allylic position is susceptible to oxidation by reagents like manganese dioxide (MnO₂), allowing for the selective formation of α,β-unsaturated ketones.
-
Oxidation: While both diols can be oxidized, the outcomes are different. Cyclohexanediol is readily oxidized to form adipic acid, a linear dicarboxylic acid, through cleavage of the C-C bond between the hydroxyl-bearing carbons.[3] This is a common industrial process. This compound, on the other hand, can undergo several types of oxidation. The diol can be cleaved, the alkene can be epoxidized or cleaved, and the allylic alcohols can be selectively oxidized to ketones.
-
Reduction: The most significant difference in reduction reactions is the ability to hydrogenate the double bond of this compound to produce cyclohexanediol. This reaction proceeds with high efficiency using a palladium on carbon catalyst.
Applications in Drug Development and Synthesis
Both this compound and cyclohexanediol are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
-
This compound and its derivatives are often used as chiral synthons for the enantioselective synthesis of complex natural products and drugs. The versatile reactivity of the double bond and the allylic alcohols allows for the introduction of multiple stereocenters with high control.
-
Cyclohexanediol is a key intermediate in the production of various polymers and can be found in the structure of some pharmaceutical compounds. For instance, it is used in the synthesis of certain anticancer agents and as a precursor to dihydroartemisinin, an antimalarial drug.[4]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Cyclohexanediol - High Purity & Affordable Prices [somu-group.com]
A Comparative Guide to the Synthesis of 1,3-Cyclohexanediol: Traditional versus Modern Routes
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of key intermediates like 1,3-cyclohexanediol (B1223022) is paramount. This guide provides an objective comparison between the traditional direct hydrogenation of resorcinol (B1680541) and a modern, two-step approach involving the synthesis and subsequent reduction of 1,3-cyclohexanedione (B196179). The data presented is supported by experimental findings to aid in the selection of the most suitable synthetic route.
Introduction to Synthetic Approaches
1,3-Cyclohexanediol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Historically, the most common method for its preparation has been the direct catalytic hydrogenation of resorcinol. While straightforward, this method can present challenges in terms of catalyst loading and reproducibility.[1] A more contemporary approach involves a two-step process: the synthesis of 1,3-cyclohexanedione from resorcinol, followed by its reduction to the desired diol. This modern route offers greater control over the reaction and can be tailored to achieve specific stereoisomers.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the traditional and modern synthetic routes to 1,3-cyclohexanediol.
| Parameter | Traditional Route: Direct Hydrogenation of Resorcinol | Modern Route: Two-Step Synthesis via 1,3-Cyclohexanedione |
| Starting Material | Resorcinol | Resorcinol |
| Key Intermediates | None | 1,3-Cyclohexanedione |
| Overall Yield | Moderate | High (up to 98.6% for the reduction step)[1] |
| Key Reagents | Raney Nickel, H₂ | Step 1: 5% Pd/C, Sodium Formate; Step 2: Sodium Borohydride (B1222165) |
| Reaction Conditions | High temperature (90-95°C), High pressure | Step 1: Mild temperature (40-70°C); Step 2: Mild temperature (e.g., 60°C)[1][2] |
| Stereoselectivity | Limited control | Can be controlled to favor cis or trans isomers[1] |
| Key Advantages | One-step process | High yield, high purity, stereocontrol, milder conditions |
| Key Disadvantages | High catalyst load, reproducibility issues, requires high pressure equipment[1] | Two-step process |
Experimental Protocols
Traditional Route: Direct Hydrogenation of Resorcinol
A common method for the direct hydrogenation of resorcinol involves the use of a Raney nickel catalyst.[1] In a typical procedure, resorcinol is hydrogenated at a temperature of 90-95°C in the presence of a significant amount of Raney nickel (often 50% by weight or more relative to the substrate).[1] This reaction typically requires high-pressure hydrogenation equipment.
Modern Route: Two-Step Synthesis
Step 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol via Transfer Hydrogenation
This step utilizes a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as sodium formate.
-
Procedure: In a flask, resorcinol is combined with water, sodium formate, and a 5% Pd/C catalyst.[2] The reaction mixture is heated to a temperature between 40°C and 70°C for 1 to 15 hours.[2] After the reaction is complete, the catalyst is removed by filtration. The pH of the filtrate is then adjusted to approximately 3 with hydrochloric acid to precipitate the 1,3-cyclohexanedione, which is then collected by filtration.[2] Yields for this step are reported to be greater than 89%.[2]
Step 2: Reduction of 1,3-Cyclohexanedione to 1,3-Cyclohexanediol
The isolated 1,3-cyclohexanedione is then reduced to 1,3-cyclohexanediol using a reducing agent like sodium borohydride.
-
Procedure for High Cis-Selectivity: 1,3-cyclohexanedione is dissolved in a suitable solvent such as tetrahydrofuran. Sodium borohydride is then added, and the mixture is heated (e.g., to 60°C) and stirred for several hours.[1] The reaction can be influenced by the presence of certain metal compounds to improve the selectivity for the cis-isomer.[1] After cooling, the reaction is quenched, and the product is isolated. This method has been reported to produce 1,3-cyclohexanediol with a yield of up to 98.6% and a high selectivity for the cis-isomer.[1]
-
Procedure for High Trans-Selectivity: By modifying the reaction conditions, such as the solvent and additives, the stereochemical outcome can be shifted to favor the trans-isomer. For example, the reduction of 1,3-cyclohexanedione with sodium borohydride in a specific solvent system can yield a high selectivity for trans-1,3-cyclohexanediol.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and modern synthetic routes.
References
comparative study of different catalysts for cyclohexenediol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexenediol, a crucial intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, stereoselectivity, and overall process sustainability. This guide provides an objective comparison of different catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of 1,2-cyclohexanediol (B165007), highlighting key metrics such as conversion, selectivity, and yield under specific reaction conditions.
| Catalyst Type | Catalyst | Substrate | Oxidant | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Stereochemistry | Reference |
| Zeolite | H-ZSM-5 | Cyclohexene (B86901) Oxide | Water | 0.1 g catalyst, 10 mmol substrate, 20 mmol H₂O, 353 K, 2 h | 96.2 | ~92 (to diol) | 88.6 | trans | [1] |
| Zeolite | H-Beta | Cyclohexene Oxide | Water | Not specified | More active than H-ZSM-5 | 63 | Not specified | trans | [1] |
| Zeolite | Ti-Beta-3% | Cyclohexene | aq. H₂O₂ | Not specified | 90.2 | 66.2 | Not specified | Not specified | [1] |
| Metal Oxide | MoO₃, V₂O₅, or mixture with TiO₂ | Cyclohexene | tert-Butyl hydroperoxide | Toluene, 20-200 °C | Not specified | Not specified | Not specified | Not specified | [2] |
| Osmium-based | Osmium Tetroxide (catalytic) | Cyclohexene | N-methylmorpholine-N-oxide (NMO) | Acetone (B3395972)/Water, Room Temp., overnight | Not specified | Not specified | 91 | cis | [3] |
| Phosphomolybdic Acid | Fe-substituted Keggin-phosphomolybdic acid | Cyclohexene | 30% aq. H₂O₂ | CHCl₃, 65 °C, 16 h | 98 | 97 | Not specified | trans | [4] |
| Iron-based | FePcOTf | Cyclohexene | H₂O₂ | Methanol, Reflux, 8 h | Excellent | Moderate | Not specified | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Synthesis of trans-1,2-Cyclohexanediol using H-ZSM-5 Catalyst[1]
-
Materials: Cyclohexene oxide, H-ZSM-5 catalyst, deionized water.
-
Procedure:
-
In a reaction vessel, combine 10 mmol of cyclohexene oxide, 0.1 g of H-ZSM-5 catalyst, and 20 mmol of deionized water.
-
Heat the mixture to 353 K and stir for 2 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The product, trans-1,2-cyclohexanediol, can be isolated from the filtrate by extraction and subsequent purification.
-
Synthesis of cis-1,2-Cyclohexanediol using Osmium Tetroxide Catalyst[3]
-
Materials: Cyclohexene, N-methylmorpholine-N-oxide dihydrate (NMO), osmium tetroxide (catalytic amount), acetone, water, t-butanol.
-
Procedure:
-
Prepare a mixture of N-methylmorpholine-N-oxide dihydrate (155 mmol), water (50 mL), and acetone (20 mL).
-
In a separate container, dissolve a catalytic amount of osmium tetroxide (80 mg) in t-butanol (8 mL).
-
Add the osmium tetroxide solution to the NMO mixture.
-
To this combined solution, add distilled cyclohexene (100 mmol).
-
Maintain the reaction at room temperature overnight with stirring under a nitrogen atmosphere. A water bath can be used to manage the initial exotherm.
-
Work-up involves the addition of sodium hydrosulfite and magnesium silicate, followed by filtration and extraction to isolate the cis-1,2-cyclohexanediol.
-
Synthesis of trans-1,2-Cyclohexanediol using Performic Acid[7]
-
Materials: Cyclohexene, 30% hydrogen peroxide, 88% formic acid, sodium hydroxide (B78521), ethyl acetate (B1210297).
-
Procedure:
-
In a three-necked flask, combine 600 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide.
-
Slowly add 82 g (1.0 mole) of freshly distilled cyclohexene over 20-30 minutes, maintaining the temperature between 40°C and 45°C using an ice bath.
-
After the addition is complete, keep the reaction at 40°C for 1 hour, then let it stand at room temperature overnight.
-
Remove formic acid and water by distillation under reduced pressure.
-
To the residual mixture, add an ice-cold solution of 80 g of sodium hydroxide in 150 ml of water in small portions, keeping the temperature below 45°C.
-
Warm the alkaline solution to 45°C and extract the product with ethyl acetate.
-
Combine the ethyl acetate extracts and distill the solvent to crystallize the trans-1,2-cyclohexanediol.
-
Visualized Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Reaction pathways for trans- and cis-dihydroxylation of cyclohexene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101279892B - Method for preparing 1,2-cyclohexanediol by catalytic oxidation of cyclohexene - Google Patents [patents.google.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. A Mild Catalytic Oxidation System: FePcOTf/H2O2 Applied for Cyclohexene Dihydroxylation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of cis- and trans-1,2-Cyclohexanediol for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between cis- and trans-1,2-cyclohexanediol (B13532), supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic properties of cis- and trans-1,2-cyclohexanediol, two stereoisomers with distinct spatial arrangements of their hydroxyl groups. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in various research and development settings. The data presented herein is based on established spectroscopic techniques, including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Spectroscopic Data Comparison
The distinct stereochemistry of cis- and trans-1,2-cyclohexanediol gives rise to notable differences in their respective spectra. These differences are summarized in the tables below.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of the two isomers is observed in the O-H stretching region. The cis isomer, with its two hydroxyl groups on the same face of the cyclohexane (B81311) ring, can form intramolecular hydrogen bonds. This leads to a characteristic sharp absorption band for the bonded O-H group at a lower frequency compared to the trans isomer, where intramolecular hydrogen bonding is not possible. The trans isomer, therefore, primarily exhibits intermolecular hydrogen bonding in the condensed phase, resulting in a broader O-H stretching band. In dilute solutions of non-polar solvents, the cis isomer shows a band for the intramolecularly bonded OH, while the trans isomer shows a band for a free OH.[1][2]
| Functional Group | cis-1,2-Cyclohexanediol (cm⁻¹) (in CCl₄) | trans-1,2-Cyclohexanediol (cm⁻¹) (in CCl₄) | Key Observations |
| O-H Stretch (Free) | ~3628 | ~3628 | Both isomers show a band for the free hydroxyl group.[1] |
| O-H Stretch (Intramolecularly H-bonded) | ~3590 | ~3596 | The cis-isomer shows a more significant band for intramolecular hydrogen bonding at a lower wavenumber.[1] |
| C-H Stretch | 2870–2950 | 2870–2950 | Typical alkane C-H stretching vibrations.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry and conformational preferences of the cis and trans isomers result in distinct chemical shifts in both ¹H and ¹³C NMR spectra. In the trans isomer, the two hydroxyl groups are on opposite faces of the ring, leading to a more symmetric structure on average and resulting in fewer signals in the ¹³C NMR spectrum under certain conditions. The chemical shifts of the protons attached to the carbon atoms bearing the hydroxyl groups (H-1 and H-2) are also different due to the different magnetic environments.
¹H NMR Chemical Shifts (in CDCl₃)
| Proton | cis-1,2-Cyclohexanediol (δ, ppm) | trans-1,2-Cyclohexanediol (δ, ppm) |
| H-1, H-2 | ~3.35 | ~3.33 |
| Cyclohexane Ring Protons | 1.26 - 1.98 | 1.00 - 1.95 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | cis-1,2-Cyclohexanediol (δ, ppm) | trans-1,2-Cyclohexanediol (δ, ppm) |
| C-1, C-2 | ~75.84 | Not explicitly found |
| C-3, C-6 | ~32.86 | Not explicitly found |
| C-4, C-5 | ~24.33 | Not explicitly found |
Note: Specific peak assignments for trans-1,2-cyclohexanediol were not available in the search results. However, the number of signals and their chemical shifts are expected to differ from the cis-isomer due to symmetry differences.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid cis- and trans-1,2-cyclohexanediol to observe the differences in the O-H stretching vibrations.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample (cis- or trans-1,2-cyclohexanediol) is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the anvil is lowered to ensure good contact.
-
The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of cis- and trans-1,2-cyclohexanediol to compare the chemical shifts of the protons and carbons.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the diol isomer into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of cyclohexanediol isomers.
Structural Basis of Spectroscopic Differences
Caption: Key structural differences leading to distinct spectroscopic features.
References
A Comparative Guide to Confirming the Absolute Configuration of a Cyclohexenediol Derivative
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step. This guide provides an objective comparison of three powerful techniques for confirming the absolute configuration of a cyclohexenediol derivative: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Method Comparison
The selection of a method for determining absolute configuration is a multifactorial decision, weighing the nature of the sample, available instrumentation, required accuracy, and resource constraints. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents (Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR chemical shifts. |
| Sample State | Single crystal | Solution (e.g., CDCl₃, DMSO-d₆) | Solution (e.g., CDCl₃, C₆D₆) |
| Sample Amount | ~0.1-1 mg (crystal) | 5-20 mg[1][2] | ~1-5 mg |
| Analysis Time | Days to weeks (including crystallization) | ~8 hours per sample[1] | 4-6 hours of active effort over 1-2 days[3][4][5] |
| Accuracy | High (often considered the "gold standard") | High, dependent on computational model accuracy | High, but can be affected by conformational flexibility |
| Key Advantage | Provides an unambiguous 3D structure. | Non-destructive, applicable to non-crystalline samples. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[6] | Requires computational calculations for interpretation; can be challenging for highly flexible molecules. | Requires chemical derivatization, which may not be straightforward for all substrates. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide generalized methodologies for each key technique, with specific considerations for a this compound derivative.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of absolute configuration.[7] The primary challenge often lies in obtaining a suitable crystal.
Protocol:
-
Crystallization: Grow single crystals of the enantiomerically pure this compound derivative. This is a critical and often time-consuming step that may require screening various solvents (e.g., ethyl acetate, hexane, acetone) and techniques (e.g., slow evaporation, vapor diffusion, layering).[7]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine it using full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[8]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is not feasible.[1]
Protocol:
-
Sample Preparation: Prepare a solution of the this compound derivative (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.[1][2]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) absorption spectra of the sample using a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[1]
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using computational chemistry software (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
NMR Spectroscopy: Mosher's Method
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[6] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4][5]
Protocol:
-
Derivatization:
-
Divide the enantiomerically pure this compound derivative into two separate NMR tubes.
-
To one tube, add (R)-(-)-MTPA chloride and a suitable base (e.g., pyridine-d₅ or DMAP).
-
To the second tube, add (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion to form the diastereomeric Mosher esters.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.
-
-
Data Analysis (Δδ Calculation):
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
-
Configuration Assignment:
-
Based on the established conformational model of the MTPA esters, a positive Δδ value for a given proton indicates that it is on one side of the MTPA phenyl group, while a negative Δδ value indicates it is on the other side. By analyzing the pattern of positive and negative Δδ values for protons on either side of the stereocenter, the absolute configuration can be determined.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Conclusion
The determination of the absolute configuration of a this compound derivative can be confidently achieved using X-ray crystallography, VCD, or NMR with Mosher's method. X-ray crystallography remains the definitive method, provided a suitable crystal can be obtained. VCD offers a powerful alternative for non-crystalline samples, leveraging the synergy of experimental spectroscopy and computational chemistry. Mosher's method provides a practical and accessible NMR-based approach, particularly valuable when only small amounts of material are available. The choice of method will ultimately depend on the specific characteristics of the sample and the resources available to the researcher.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. biotools.us [biotools.us]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of cyclohexenediol in a specific reaction
An Objective Comparison of Cyclohexanediol Isomers in Key Chemical Transformations
For researchers, scientists, and drug development professionals, selecting the appropriate building blocks is critical for synthesizing complex molecules with desired properties. Cyclohexanediol, existing as various isomers, serves as a versatile intermediate in numerous chemical reactions, from the production of advanced polymers to the synthesis of key pharmaceutical precursors. This guide provides an objective evaluation of the performance of cyclohexanediol isomers in several key reactions, comparing them with alternative approaches and providing the supporting experimental data and protocols.
Section 1: Synthesis of 1,2-Cyclohexanediol (B165007) from Cyclohexene (B86901)
The dihydroxylation of cyclohexene is a fundamental reaction for producing 1,2-cyclohexanediol, with the choice of catalyst and reaction conditions determining the yield, selectivity, and stereochemistry (cis or trans) of the product.
Performance Comparison of Synthetic Methods
Different catalytic systems exhibit varied efficiencies in producing 1,2-cyclohexanediol. The data below compares the performance of zeolite catalysts in the hydrolysis of cyclohexene oxide (an intermediate in one synthetic route) and the direct dihydroxylation of cyclohexene using a titanium-based zeolite.
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| H-ZSM-5 Zeolite | Cyclohexene Oxide, H₂O | trans-1,2-Cyclohexanediol | 96.2 | ~92 | 88.6 | [1] |
| H-Beta Zeolite | Cyclohexene Oxide, H₂O | trans-1,2-Cyclohexanediol | Higher than H-ZSM-5 | 63 | Lower than H-ZSM-5 | [1] |
| Ti-Beta-3% Zeolite | Cyclohexene, H₂O₂ | 1,2-Cyclohexanediol | 90.2 | 66.2 | ~59.7 | [1] |
| PANI@HA/HCl | Cyclohexene, H₂O₂ | 1,2-Cyclohexanediol | 98.17 | 99.50 | ~97.7 | [2] |
Key Findings:
-
For the hydrolysis of cyclohexene oxide, the H-ZSM-5 zeolite provides a high yield and selectivity for trans-1,2-cyclohexanediol.[1] While the H-Beta zeolite is more active, its selectivity is significantly lower.[1]
-
Direct dihydroxylation of cyclohexene using the Ti-Beta-3% catalyst offers a more direct route but with lower selectivity compared to the two-step hydrolysis method.[1]
-
The PANI@HA/HCl catalyst demonstrates exceptionally high conversion and selectivity for the direct oxidation of cyclohexene, presenting a highly efficient method.[2]
Experimental Protocols
1. Synthesis of trans-1,2-Cyclohexanediol via Hydrolysis of Cyclohexene Oxide (H-ZSM-5 Catalyst)
-
Materials: Cyclohexene oxide, deionized water, H-ZSM-5 zeolite catalyst (SiO₂/Al₂O₃ = 25).
-
Procedure: A reaction is carried out with a 2:1 molar ratio of H₂O to cyclohexene oxide over 0.1 g of H-ZSM-5 catalyst at 353 K for 2 hours. After the reaction, the H-ZSM-5 catalyst is separated by centrifugation, washed with water, and dried for reuse. The product is isolated from the aqueous solution.[1]
2. Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalysis
-
Materials: Cyclohexene, N-methylmorpholine-N-oxide monohydrate (NMO), osmium tetroxide (OsO₄), water, acetone (B3395972).
-
Procedure: To a stirred mixture of NMO (155 mmol), water (50 mL), and acetone (20 mL), osmium tetroxide (80 mg) is added. Distilled cyclohexene (100 mmol) is then added to the mixture. The reaction is maintained at room temperature and stirred overnight under a nitrogen atmosphere. Upon completion, sodium hydrosulfite and magnesium silicate (B1173343) are added. The mixture is filtered, and the filtrate is neutralized and extracted to yield the cis-diol. A yield of 91% can be achieved after recrystallization.
Workflow for 1,2-Cyclohexanediol Synthesis
Caption: Comparative workflow for the synthesis of 1,2-cyclohexanediol.
Section 2: Performance of Cyclohexanediol as a Reactant
The stereochemistry of cyclohexanediol significantly influences its reactivity and the products formed in subsequent reactions. This section compares the performance of cis and trans isomers in key transformations.
Reaction 1: Dehydrogenation of 1,2-Cyclohexanediol
The selective dehydrogenation of 1,2-cyclohexanediol is a valuable route to produce specialty ketones. The efficiency of this process is highly dependent on the catalyst and reaction conditions.
| Catalyst | Substrate | Product(s) | Temperature (°C) | Conversion (%) | Total Selectivity (%) | Reference |
| Cu/MgO | 1,2-Cyclohexanediol | 2-Hydroxycyclohexanone (HCO) & 2-Hydroxy-2-cyclohexen-1-one (HCEO) | 220 | ~95 | >90 | [3] |
| Cu/MgO | 1,2-Cyclohexanediol | HCO & HCEO | 250 | ~98 | Lowered | [3] |
| Cu/MgO | 1,2-Cyclohexanediol | HCO & HCEO | 300 | Sharply Declined | Sharply Declined | [3] |
Key Findings:
-
A Cu/MgO catalyst is effective for the oxygen-free dehydrogenation of 1,2-cyclohexanediol.[3]
-
The optimal reaction temperature was found to be 220°C, achieving approximately 95% conversion and over 90% total selectivity for HCO and HCEO.[3]
-
Increasing the temperature beyond this optimum leads to a decline in catalytic activity and selectivity, likely due to carbon deposition and decomposition of the diol.[3]
Reaction 2: Periodic Acid Cleavage of 1,2-Cyclohexanediol
The oxidative cleavage of vicinal diols is a classic organic reaction. The conformation of the diol imposed by the cyclohexane (B81311) ring leads to a dramatic difference in reaction rates between the cis and trans isomers.
| Substrate | Relative Reaction Rate | Product | Mechanism | Reference |
| cis-1,2-Cyclohexanediol | ~20 | Adipaldehyde | Forms cyclic periodate (B1199274) intermediate from higher-energy boat conformation. | [4] |
| trans-1,2-Cyclohexanediol | 1 | Adipaldehyde | Forms cyclic periodate intermediate from lower-energy chair conformation. | [4] |
Key Findings:
-
cis-1,2-Cyclohexanediol is cleaved by periodic acid approximately 20 times faster than trans-1,2-cyclohexanediol.[4]
-
This rate difference is attributed to conformational effects. The trans isomer can readily form the necessary cyclic periodate intermediate from its stable diequatorial chair conformation. In contrast, the cis isomer must adopt a higher-energy boat or twist-boat conformation to bring the hydroxyl groups into the correct orientation for cyclization, thus increasing the activation energy.[4]
Reaction Pathways
References
A Comparative Guide: Microbial vs. Chemical Synthesis of Cyclohexenediol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexenediols, crucial chiral intermediates in the pharmaceutical and chemical industries, can be achieved through both microbial and chemical methodologies. This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Key Differences
| Feature | Microbial Synthesis | Chemical Synthesis |
| Principle | Enzymatic dihydroxylation of aromatic compounds | Chemical oxidation of alkenes |
| Stereoselectivity | High (typically cis-isomers) | Variable (can produce cis-, trans-, or mixed isomers) |
| Substrates | Aromatic compounds (e.g., benzene, toluene, benzoic acid) | Alkenes (e.g., cyclohexene) |
| Reaction Conditions | Mild (ambient temperature and pressure) | Often harsh (can require extreme temperatures, pressures, and hazardous reagents) |
| Environmental Impact | Generally lower, with biodegradable waste streams | Can be higher, with hazardous waste and potential for heavy metal contamination |
| Yield | Variable, can be high with optimized strains and fermentation | Generally high and well-established |
| Purity | Can be high, but requires downstream processing to separate from biomass | High, with established purification techniques |
Quantitative Data Comparison
The following tables summarize key quantitative metrics for representative microbial and chemical synthesis routes for producing cis-dihydroxylated cyclohexene (B86901) derivatives.
Table 1: Microbial Synthesis of cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate
| Parameter | Value | Reference |
| Organism | Genetically modified Pseudomonas putida KT2442 | [1][2] |
| Substrate | Benzoic acid | [1][2] |
| Product | cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate | [1][2] |
| Yield | 73% | [1][2] |
| Product Concentration | >17 g/L | [1][2] |
| Purity | >95% | [1][2] |
| Reaction Time | 48 hours | [1][2] |
| Reaction Conditions | Fed-batch fermentation | [1][2] |
Table 2: Chemical Synthesis of cis-1,2-Cyclohexanediol
| Parameter | Value | Reference |
| Reaction | Dihydroxylation of cyclohexene | |
| Catalyst | Osmium tetroxide (OsO₄) | |
| Co-oxidant | N-methylmorpholine N-oxide (NMO) | |
| Substrate | Cyclohexene | |
| Product | cis-1,2-Cyclohexanediol | |
| Yield | 89-90% | |
| Purity | High after recrystallization | |
| Reaction Time | ~18 hours | |
| Reaction Conditions | Room temperature, atmospheric pressure |
Experimental Protocols
Microbial Synthesis: Production of cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate
This protocol is a generalized representation based on established methods for microbial synthesis.[1][2]
1. Strain and Culture Preparation:
- A genetically modified strain of Pseudomonas putida KT2442, with the benD gene (encoding cis-diol dehydrogenase) deleted and overexpressing the benABC genes (encoding benzoate (B1203000) dioxygenase), is used.
- The strain is cultured in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance.
2. Fermentation:
- A fed-batch fermentation is carried out in a bioreactor.
- The culture is grown to a desired cell density.
- Benzoic acid is fed into the fermenter at a controlled rate to maintain a non-toxic concentration.
- The fermentation is run for approximately 48 hours, with monitoring and control of pH, temperature, and dissolved oxygen.
3. Product Isolation and Purification:
- The fermentation broth is centrifuged to remove bacterial cells.
- The supernatant is acidified to precipitate the product.
- The crude product is collected by filtration and can be further purified by recrystallization to achieve high purity (>95%).
Chemical Synthesis: Osmium Tetroxide-Catalyzed Dihydroxylation of Cyclohexene
This protocol is a standard laboratory procedure for the synthesis of cis-1,2-cyclohexanediol.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide (NMO) in a mixture of water and acetone.
- Add cyclohexene to the solution.
- In a separate vial, prepare a solution of osmium tetroxide in tert-butanol.
2. Reaction:
- Add the osmium tetroxide solution to the cyclohexene/NMO mixture. The reaction is typically exothermic and should be maintained at room temperature.
- Stir the reaction mixture vigorously for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Workup and Purification:
- Quench the reaction by adding a solution of sodium bisulfite.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure cis-1,2-cyclohexanediol.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for both microbial and chemical synthesis routes.
References
A Researcher's Guide to Cross-Referencing NMR Data for Known Cyclohexenediol Compounds
For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for known cyclohexenediol isomers, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for cross-referencing NMR data.
Comparison of NMR Data for this compound Isomers
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for various this compound isomers. This data has been compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data for this compound Isomers
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| cis-Cyclohex-2-ene-1,4-diol | CDCl₃ | Data not readily available in searched databases. |
| trans-Cyclohex-2-ene-1,4-diol | CDCl₃ | ~5.8 (m, 2H, olefinic), ~4.3 (m, 2H, CH-OH), ~2.1 (m, 2H, CH₂), ~1.7 (m, 2H, CH₂) |
| cis-Cyclohex-3-ene-1,2-diol | CDCl₃ | ~5.7 (m, 2H, olefinic), ~4.0 (m, 2H, CH-OH), ~2.4 (m, 4H, CH₂) |
| trans-Cyclohex-3-ene-1,2-diol | CDCl₃ | Data not readily available in searched databases. |
Table 2: ¹³C NMR Spectral Data for this compound Isomers
| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |
| cis-Cyclohex-2-ene-1,4-diol | CDCl₃ | Data not readily available in searched databases. |
| trans-Cyclohex-2-ene-1,4-diol | CDCl₃ | ~130.0 (olefinic C), ~68.0 (C-OH), ~32.0 (CH₂) |
| cis-Cyclohex-3-ene-1,2-diol | CDCl₃ | ~126.0 (olefinic C), ~67.0 (C-OH), ~26.0 (CH₂) |
| trans-Cyclohex-3-ene-1,2-diol | CDCl₃ | Data not readily available in searched databases. |
Note: The presented data is aggregated from various sources and may have been recorded under slightly different experimental conditions. For definitive assignment, it is recommended to consult the original spectral data from the source databases.
Experimental Protocols
To ensure reproducibility and accurate comparison of NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte's resonances. Commonly used solvents for this compound derivatives include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm) in organic solvents.
-
Sample Filtration: Filter the final solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect spectral quality.
NMR Data Acquisition
-
Spectrometer Frequency: Clearly report the spectrometer frequency (e.g., 400 MHz, 600 MHz) as chemical shifts in Hz are dependent on the magnetic field strength.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for samples with good concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex structures, 2D NMR experiments are invaluable. Standard pulse programs and parameters provided by the spectrometer software are generally a good starting point.
Logical Workflow for Cross-Referencing NMR Data
The following diagram illustrates a systematic workflow for the cross-referencing of NMR data for known compounds.
Caption: A logical workflow for NMR data acquisition, processing, and cross-referencing.
A Comparative Guide to Purity Assessment of Synthesized Cyclohexenediol: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of cyclohexenediol, a versatile intermediate in pharmaceutical and chemical industries. The presence of impurities can significantly impact the compound's reactivity, biological activity, and safety profile. This guide provides an objective comparison of two robust analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Polar Analytes
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a liquid mixture. For a polar molecule like this compound, a standard reversed-phase (e.g., C18) HPLC method can be challenging due to poor retention. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, utilizing a Diol column, is recommended for optimal separation and accurate purity assessment.[1][2][3][4][5][6][7][8][9]
Experimental Protocol: HPLC-HILIC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Diol Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Ultrapure Water
-
-
Gradient Elution:
Time (min) % A (Acetonitrile) % B (Water) 0.0 95 5 10.0 80 20 12.0 80 20 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (as this compound has a weak chromophore, a low wavelength is used)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (95:5 Acetonitrile:Water) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for the purity analysis of semi-volatile compounds like this compound.[10] This method offers high sensitivity and provides structural information about the impurities through mass spectrometry, aiding in their identification.[11][12][13] To enhance volatility and improve peak shape, derivatization of the diol functional groups is often employed.[14]
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Comparative Data
The following table summarizes the expected performance of the HPLC-HILIC and GC-MS methods for the purity assessment of a synthesized this compound sample containing known impurities. The potential impurities are based on common side products in diol synthesis, such as the starting material (cyclohexene oxide) and over-oxidation products (adipic acid).[10][15][16][17]
| Parameter | HPLC-HILIC Method | GC-MS Method |
| Purity of this compound (%) | 98.5 | 98.7 |
| Detected Impurities | Cyclohexene Oxide, Adipic Acid | Cyclohexene Oxide (as TMS derivative), Adipic Acid (as TMS derivative) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Analysis Time per Sample | 15 minutes | 24 minutes |
| Precision (RSD%) | < 2% | < 1.5% |
| Sample Preparation Time | ~ 5 minutes | ~ 40 minutes (including derivatization) |
Method Selection: HPLC vs. GC-MS
| Feature | HPLC-HILIC | GC-MS |
| Suitability for Non-volatile Impurities | Excellent | Limited (requires derivatization) |
| Structural Information of Impurities | No (requires MS detector) | Yes (inherent to the technique) |
| Throughput | Higher | Lower (due to longer run time and sample prep) |
| Cost of Consumables | Moderate (solvents) | Lower (gases) |
| Method Development Complexity | Moderate | Can be more complex due to derivatization |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz.
Conclusion
Both HPLC-HILIC and GC-MS are highly effective methods for assessing the purity of synthesized this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
HPLC-HILIC is a robust and high-throughput method, particularly well-suited for routine quality control where the primary goal is to quantify the main component and known impurities.
-
GC-MS provides the added advantage of structural elucidation of unknown impurities, making it an invaluable tool for in-depth analysis and troubleshooting of the synthesis process. While the sample preparation is more involved, the high sensitivity and specificity of GC-MS can be crucial for detecting trace-level impurities.[11][18][19][20][21]
For a comprehensive purity assessment, a combination of both techniques can be employed, with HPLC for routine quantification and GC-MS for the identification of any unknown peaks observed in the chromatogram.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Characterization of a novel diol column for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5767329A - Purity of 1,6-hexanediol - Google Patents [patents.google.com]
- 16. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of Cyclohexene and Cyclohexane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of various cyclohexene (B86901) and cyclohexane (B81311) analogs based on recently published experimental data. The following sections summarize the quantitative data, detail the experimental protocols for key biological assays, and visualize relevant pathways and workflows to facilitate a clear understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Quantitative Comparison of Biological Activity
The biological efficacy of different cyclohexene and cyclohexane analogs has been evaluated across various assays, including anticancer, enzyme inhibition, and herbicidal activities. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (I50app) values are summarized in the tables below for easy comparison.
Anticancer Activity of Zeylenone (B150644) Analogs against Glioblastoma Cells
Zeylenone, a naturally occurring polyoxygenated cyclohexene, and its analogs have demonstrated potent anticancer activities. A study focusing on glioblastoma (GBM) identified a particularly effective analog, referred to as "CA" ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), which exhibited low micromolar IC50 values against various GBM cell lines[1][2].
| Compound | Cell Line | IC50 (µM) |
| CA | U251 | 5.161[1][2] |
| A172 | 6.440[1][2] | |
| U118 | - | |
| U138 | - | |
| G-20-07 (primary) | - | |
| G-20-13 (primary) | - |
Note: Specific IC50 values for U118, U138, G-20-07, and G-20-13 were part of the broader screen but not specified in the abstract.
Enzyme Inhibitory Activity of Cyclohexene and Cyclohexane Derivatives
Cyclohexene and cyclohexane analogs have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), c-Met kinase, p-hydroxyphenylpyruvate dioxygenase (HPPD), and monoamine oxidases (MAO-A and MAO-B).
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives [3]
| Derivative | IC50 (µM) |
| A range of 21 derivatives | 0.93 to 133.12 |
Note: The table in the source publication provides specific IC50 values for each of the 21 derivatives.
Table 3: c-Met Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives from Cyclohexane-1,3-dione [4]
| Compound | IC50 (nM) |
| A series of novel derivatives | 0.24 to 9.36 |
| Foretinib (control) | 1.16 |
Note: Ten of the synthesized compounds exhibited higher potency than the control, with IC50 values less than 1.00 nM.
Table 4: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitory Activity of 2-Acyl-cyclohexane-1,3-dione Congeners [5]
| Compound | I50app (µM) |
| 5d (C11 alkyl side chain) | 0.18 ± 0.02 |
| Sulcotrione (commercial herbicide) | 0.25 ± 0.02 |
Table 5: Monoamine Oxidase (MAO) Inhibitory Activity of O6-aminoalkyl-hispidol Analogs
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 3al | >100 | >12 |
| 3ap | >100 | >9.8 |
| 3ax | >100 | 3.16 |
| 3bc | - | 1.56 (AChE IC50) |
| 3aa | - | 2.67 (AChE IC50) |
Note: The primary activity reported for compounds 3bc and 3aa was against AChE, with MAO-B selectivity also noted.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell Viability Assay (CCK-8) for Zeylenone Analogs
This protocol is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Glioblastoma cells (U251, A172, U118, U138, and primary G-20-07, G-20-13) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the zeylenone analogs or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the AChE enzyme.
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compounds or a vehicle control. Incubate for a predefined period.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
c-Met Kinase Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of c-Met kinase.
-
Reaction Setup: In a suitable assay plate, combine the c-Met enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or antibody-based methods that detect the phosphorylated substrate.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
This assay is used to screen for inhibitors of the HPPD enzyme, a key target for herbicides.
-
Enzyme Preparation: A crude extract of HPPD is prepared from a suitable plant source (e.g., etiolated wheat shoots).
-
Reaction Mixture: The assay is performed in a reaction mixture containing buffer, ascorbate, the HPPD enzyme extract, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, p-hydroxyphenylpyruvate (HPP).
-
Oxygen Consumption Measurement: The activity of the HPPD enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode.
-
I50app Calculation: The apparent inhibition constant (I50app) is determined by measuring the enzyme activity at different inhibitor concentrations.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of the discussed cyclohexene and cyclohexane analogs.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation | springermedizin.de [springermedizin.de]
- 3. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 4. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclohexenediol: A Guide for Laboratory Professionals
The safe and compliant disposal of cyclohexenediol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound isomer in use.[1] Always handle the chemical with appropriate Personal Protective Equipment (PPE), including gloves, and safety glasses with side-shields or goggles.[2] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[2][3] In case of a spill, non-essential personnel should be evacuated from the area.[1] The spilled material should be mechanically recovered by sweeping or vacuuming and placed into a suitable, sealed container for disposal.[2][3]
This compound Disposal Procedures
This compound waste is considered hazardous and must be disposed of in accordance with all federal, state, and local regulations.[1][2] Improper disposal, such as pouring it down the drain, is prohibited and can pose significant environmental and safety risks.[1] The primary method for disposal is through a licensed and approved hazardous waste disposal company.[1][4]
Key Disposal Steps:
-
Waste Identification and Segregation : Clearly identify all waste containing this compound. This waste must be segregated from other, less hazardous waste streams to prevent accidental mixing with incompatible chemicals.[1] It is crucial to leave chemicals in their original containers whenever possible and not mix different waste types.[1]
-
Container and Labeling : Use a compatible and properly sealed waste container.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components mixed with it.[1]
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] Do not allow waste to accumulate in the laboratory.[1]
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection and final disposal.[1][4]
Quantitative Data Summary
The Safety Data Sheets for various this compound isomers do not typically provide specific quantitative limits for disposal, as these are dictated by local, state, and federal regulations. However, the following table summarizes key physical and chemical properties relevant to handling and disposal.
| Property | 1,2-Cyclohexanediol (cis- and trans- mixture) | 1,3-Cyclohexanediol | 1,4-Cyclohexanediol |
| Physical State | Solid | Viscous Liquid / Liquid | Powder Solid |
| Appearance | Crystalline, White to Off-White | Clear | Off-white |
| Flash Point | > 110 °C (> 230 °F) | > 110 °C (> 230 °F) | > 110 °C (> 230 °F) |
| Incompatible Materials | Strong oxidizing agents | Oxidizing agent | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide | Carbon monoxide (CO), Carbon dioxide (CO2) | Carbon monoxide (CO), Carbon dioxide (CO2) |
Data sourced from various Safety Data Sheets.[2][3][5][6]
Experimental Protocols
Specific experimental protocols for the neutralization of this compound are not provided in standard safety data sheets, as the recommended disposal method is through a licensed hazardous waste contractor. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5][7][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Cyclohexenediol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling cyclohexanediol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Cyclohexanediol may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling cyclohexanediol.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact which can cause irritation.[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing or apron to prevent skin exposure.[1][2] | To prevent skin irritation.[1] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. | To prevent direct skin contact with the chemical. |
| Respiratory Protection | Typically not required under normal use with adequate ventilation. If dust formation is likely or exposure limits are exceeded, use a NIOSH-approved N95 respirator or equivalent.[1][3] | To prevent respiratory tract irritation from dust or aerosols.[1] |
Operational and Handling Protocol
Safe handling practices are critical to minimize risk. Always handle cyclohexanediol in a well-ventilated area.[1][4]
Preparation and Handling:
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Don all required personal protective equipment as detailed in the table above.
-
Use with adequate ventilation to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation during handling.[1][4]
-
Wash hands thoroughly after handling and before breaks.[1][2]
Storage:
Spill and Disposal Plan
A clear plan for accidental spills and waste disposal is essential for laboratory safety and environmental compliance.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]
-
Cleanup: For solid spills, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][3][4] Avoid generating dust.[1][4]
Disposal Protocol:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Waste must be disposed of in accordance with all federal, state, and local regulations.[2]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Dispose of contaminated gloves and other protective equipment as chemical waste after use.[3]
Visual Workflow for Handling Cyclohexanediol
The following diagram illustrates the standard operating procedure for safely handling and disposing of cyclohexanediol.
Caption: Workflow for Safe Handling and Disposal of Cyclohexanediol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
